1-Hexanol-d13
Description
The exact mass of the compound 1-Hexan-d13-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAUFGUXNUGDI-UTBWLCBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583730 | |
| Record name | (~2~H_13_)Hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204244-84-8 | |
| Record name | (~2~H_13_)Hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204244-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2H_13_)Hexan-1-ol
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, (2H_13_)Hexan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize stable isotope-labeled compounds for tracing and quantification studies.
Introduction
(2H_13_)Hexan-1-ol is a stable isotope-labeled analog of hexan-1-ol, where thirteen hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable internal standard for mass spectrometry-based quantification of hexan-1-ol and a tracer for studying its metabolic pathways. The heavier isotope imparts a distinct mass difference, allowing for clear differentiation from its unlabeled counterpart without altering its chemical properties significantly.
Synthesis of (2H_13_)Hexan-1-ol
The synthesis of (2H_13_)Hexan-1-ol can be achieved through the reduction of a fully deuterated hexanoic acid derivative. A common and efficient method involves the use of a powerful deuterated reducing agent.
Synthetic Pathway
The logical synthetic route involves a two-step process starting from a commercially available perdeuterated hexanoic acid.
Caption: Synthetic pathway for (2H_13_)Hexan-1-ol.
Experimental Protocol
Step 1: Synthesis of Perdeuterohexanoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place perdeuterohexanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting perdeuterohexanoyl chloride is used in the next step without further purification.
Step 2: Synthesis of (2H_13_)Hexan-1-ol
-
Prepare a solution of lithium aluminum deuteride (LiAlD₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the LiAlD₄ solution to 0 °C in an ice bath.
-
Slowly add the perdeuterohexanoyl chloride from the previous step to the LiAlD₄ solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow, sequential addition of D₂O, followed by a 15% sodium deuteroxide solution in D₂O, and finally more D₂O.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure (2H_13_)Hexan-1-ol.
Characterization of (2H_13_)Hexan-1-ol
The successful synthesis and purity of (2H_13_)Hexan-1-ol are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Workflow
The following workflow outlines the key steps in characterizing the synthesized compound.
Caption: Workflow for the characterization of (2H_13_)Hexan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of the molecule.
-
¹H NMR: The ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in the regions corresponding to the protons of hexan-1-ol. The only observable proton signal should be that of the hydroxyl group (-OH), which can be exchanged with D₂O.
-
²H NMR: The ²H NMR spectrum will display signals corresponding to the deuterium atoms at each position of the hexan-1-ol backbone, confirming the successful incorporation of deuterium.[1] The chemical shifts in the ²H NMR spectrum are similar to those in the ¹H NMR spectrum of the unlabeled compound.[1][2]
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the six carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly upfield compared to the unlabeled compound.
Table 1: Expected NMR Data for (2H_13_)Hexan-1-ol
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Variable | s | -OH |
| ²H | ~3.5 | m | -CD₂-OD |
| ²H | ~1.5 | m | -CD₂-CD₂-OD |
| ²H | ~1.2-1.3 | m | -(CD₂)₃- |
| ²H | ~0.8 | m | -CD₃ |
| ¹³C | ~62 | m | C1 |
| ¹³C | ~32 | m | C2 |
| ¹³C | ~25 | m | C3 |
| ¹³C | ~22 | m | C4 |
| ¹³C | ~31 | m | C5 |
| ¹³C | ~13 | m | C6 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and assessing the isotopic enrichment of the synthesized (2H_13_)Hexan-1-ol.[3][4][5]
-
Electron Ionization (EI-MS): The EI-mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the mass of (2H_13_)Hexan-1-ol. The isotopic enrichment can be calculated by comparing the intensities of the molecular ion peak of the labeled compound with any residual unlabeled compound.
-
Electrospray Ionization (ESI-MS): ESI-MS can also be used, often showing the protonated molecule [M+H]⁺ or other adducts.
Table 2: Expected Mass Spectrometry Data for (2H_13_)Hexan-1-ol
| Ion | Calculated m/z | Observed m/z (example) |
| [M]⁺ | 115.2 | ~115.2 |
| [M-D]⁺ | 113.2 | ~113.2 |
| [M-D₂O]⁺ | 95.2 | ~95.2 |
Isotopic Purity Assessment: The isotopic purity is a critical parameter. It is determined by calculating the percentage of the desired isotopologue ((2H_13_)Hexan-1-ol) relative to all other isotopologues present in the sample. This is achieved by analyzing the ion cluster in the mass spectrum.
Experimental Protocols for Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified (2H_13_)Hexan-1-ol in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ²H, and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For ¹H NMR, integrate the residual proton signals to assess the level of deuteration.
-
For ²H NMR, confirm the presence of deuterium at all expected positions.
-
For ¹³C NMR, analyze the multiplicity of the carbon signals to confirm C-D coupling.
Mass Spectrometry:
-
Introduce a dilute solution of the purified (2H_13_)Hexan-1-ol into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and key fragment ions.
-
Calculate the isotopic enrichment by comparing the peak intensities of the fully deuterated species with those of any partially deuterated or unlabeled species.[3][5]
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of (2H_13_)Hexan-1-ol. The successful synthesis via reduction of a perdeuterated precursor, followed by rigorous characterization using NMR and mass spectrometry, ensures a high-quality, isotopically enriched product suitable for demanding research applications in drug metabolism, pharmacokinetics, and environmental analysis. The detailed protocols and expected data provide a valuable resource for scientists working with stable isotope-labeled compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of deuterated hexanol, with a particular focus on 1-hexanol-d13 (CD₃(CD₂)₅OH). It is designed to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds to probe reaction mechanisms and enhance the metabolic stability of pharmacologically active molecules.
Physical Properties
The substitution of hydrogen with deuterium, a heavier isotope, subtly alters the physical properties of a molecule. While specific experimental data for fully deuterated hexanol is not extensively published, the expected changes relative to non-deuterated 1-hexanol are discussed. Heavier isotopes typically lead to stronger intermolecular van der Waals forces, which can result in slightly elevated boiling points, melting points, and densities.
Table 1: Comparison of Physical Properties of 1-Hexanol and this compound
| Property | 1-Hexanol (Non-deuterated) | This compound (Fully Deuterated) | Expected Effect of Deuteration |
| Molecular Formula | C₆H₁₄O | C₆HD₁₃O | Increased Mass |
| Molecular Weight | 102.17 g/mol [1] | ~115.26 g/mol | Increased |
| Boiling Point | 156-157 °C[1] | Data not available; expected to be slightly higher | Increase |
| Melting Point | -52 °C[1] | Data not available; expected to be slightly different | Variable |
| Density | 0.814 g/mL at 25 °C[1] | Data not available; expected to be slightly higher | Increase |
| Refractive Index | n20/D 1.418[1] | Data not available; expected to be slightly different | Variable |
Chemical and Spectroscopic Properties
The most significant chemical difference between deuterated and non-deuterated hexanol arises from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. This principle is fundamental to the use of deuterated molecules in drug development to slow metabolic oxidation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the hexyl chain protons would be absent. Only the hydroxyl proton (-OH) would be visible as a singlet (unless exchanged with D₂O). This selective disappearance is a powerful tool for signal assignment.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all six carbon atoms. However, the signals for the deuterated carbons will appear as multiplets due to C-D coupling, and they may experience a slight upfield isotopic shift.
Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to the higher mass of deuterium, C-D stretching vibrations are found at lower frequencies (typically ~2100-2200 cm⁻¹) compared to C-H stretches (~2850-3000 cm⁻¹). This clear shift in the spectrum provides direct evidence of deuteration.
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio (m/z) by 13 units compared to 1-hexanol. The fragmentation patterns will also be altered. Common fragments for alcohols include dehydration (loss of H₂O) and alpha-cleavage. For deuterated hexanol, the loss of D₂O or HDO may be observed. Alpha-cleavage events that involve breaking a C-D bond will be less favored than breaking a C-H bond, potentially altering the relative abundances of fragment ions.
Applications in Drug Development
The primary application of deuterated compounds like deuterated hexanol in drug development is to enhance a drug's metabolic profile. By strategically replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of metabolism by enzymes, such as Cytochrome P450, can be significantly reduced.
This "metabolic switching" can lead to:
-
Increased half-life: The drug remains in the body for a longer duration.
-
Improved oral bioavailability: More of the drug reaches systemic circulation.
-
Reduced formation of toxic metabolites: Potentially leading to a better safety profile.
-
Lower required dosage: Achieving therapeutic effect with less frequent dosing.
Caption: Logical flow of the Kinetic Isotope Effect in drug metabolism.
Experimental Protocols
Protocol: ¹H NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for preparing and analyzing a sample of deuterated hexanol.
Materials:
-
Deuterated Hexanol sample (5-20 mg)
-
High-quality NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-20 mg of the deuterated hexanol sample and place it into a clean, dry vial.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated NMR solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using a clean Pasteur pipette. Avoid any solid particles. The final liquid height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition: Perform standard acquisition steps including locking onto the solvent's deuterium signal, shimming to optimize magnetic field homogeneity, tuning the probe, and acquiring the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Caption: Standard experimental workflow for NMR analysis.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is designed to determine the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with HLM.[2][3]
Materials:
-
Test compound (Deuterated Hexanol)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile (or other organic solvent) with an internal standard for quenching and sample preparation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control in buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer. Add the HLM to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL) and pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound to the wells. For a negative control, add the compound to a well with buffer but no NADPH system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard) to the aliquot.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Caption: Primary metabolic pathway of 1-hexanol oxidation.
References
(2H_13_)Hexan-1-ol CAS number and safety data sheet
Technical Guide: Hexan-1-ol
Chemical Identity
| Identifier | Value |
| Chemical Name | Hexan-1-ol |
| Synonyms | Hexyl alcohol |
| CAS Number | 111-27-3[1][2] |
| EC Number | 203-852-3[2] |
| Molecular Formula | C₆H₁₄O[1] |
| Molecular Weight | 102.18 g/mol [1] |
Safety Data Sheet (SDS) Summary
The following sections summarize the key safety information for Hexan-1-ol, compiled from various safety data sheets.
Hazards Identification
Hexan-1-ol is classified as a hazardous substance. The primary hazards are:
-
Flammable Liquid: It is a flammable liquid and vapor (Category 3).[1][2]
-
Acute Toxicity: It is harmful if swallowed (Oral, Category 4) and in contact with skin (Dermal, Category 4).[1][2]
-
Eye Irritation: It causes serious eye irritation (Category 2A).[1][2]
Hazard Statements
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[2]
-
H313: May be harmful in contact with skin.[3]
Precautionary Statements
A summary of key precautionary statements includes:
| Type | Statement |
| Prevention | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][4] |
| P240: Ground/bond container and receiving equipment.[3] | |
| P280: Wear protective gloves/ protective clothing.[1] | |
| Response | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |
| IF ON SKIN: Wash with plenty of soap and water.[4] | |
| Storage | Store in a well-ventilated place. Keep cool.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid[5] |
| Odor | Mild, characteristic, fruity[5] |
| Melting Point | -45 °C[3] |
| Boiling Point | 155.8 °C[2] |
| Flash Point | 59 °C (Closed cup), 62 °C (Open Cup)[5] |
| Density | 0.814 g/cm³ at 20 °C[2] |
| Solubility in Water | Slightly soluble (0.59 g/100 g)[5] |
| Vapor Pressure | 1 hPa @ 20 °C[5] |
| Vapor Density | 3.53 (Air = 1.0)[1] |
Toxicological Information
| Route of Exposure | Value | Species |
| Oral LD50 | 720 mg/kg[1][2] | Rat |
| Dermal LD50 | 1,500 mg/kg[2] | Rabbit |
-
Skin Irritation: May defat the skin, causing dryness or cracking.[3]
-
Aspiration Hazard: If swallowed, aspiration into the lungs may result in chemical pneumonitis.[3]
Experimental Protocols & Workflows
Detailed experimental protocols for "(2H_13_)Hexan-1-ol" are not available in the public domain. However, a general workflow for handling a flammable and hazardous chemical like Hexan-1-ol in a research setting is provided below.
References
Isotopic Labeling with Deuterium in Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of alcohols with deuterium. The strategic replacement of hydrogen with its stable, heavy isotope, deuterium (²H or D), offers a powerful tool in various scientific disciplines, particularly in drug discovery and development, mechanistic studies, and quantitative analysis. This document details common experimental protocols, presents quantitative data for key reactions, and illustrates the underlying chemical processes.
Introduction: The Significance of Deuterium Labeling
Deuterium, an isotope of hydrogen with a neutron in its nucleus, nearly doubles the mass of a protium (¹H) atom. This mass difference is the foundation of the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a lower vibrational frequency and higher bond dissociation energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, a C-D bond is approximately 6-9 times more stable than a C-H bond and is cleaved at a slower rate in chemical reactions where this bond breaking is the rate-determining step.[1][3]
In pharmaceutical sciences, this principle is leveraged to enhance the metabolic stability of drug candidates.[4] By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to:
-
Improved pharmacokinetic profiles
-
Longer drug half-life
-
Reduced dosage requirements
-
Decreased formation of toxic metabolites[1]
Beyond drug development, deuterated alcohols serve as indispensable tools for elucidating reaction mechanisms, acting as tracers in metabolic studies, and serving as internal standards in quantitative mass spectrometry.[4][5][6]
Methodologies for Deuterium Labeling of Alcohols
Several methods exist for the incorporation of deuterium into alcohol molecules. The choice of method depends on the desired position of the label (e.g., the hydroxyl proton vs. a carbon-bound proton), the required level of deuterium incorporation, and the substrate's functional group tolerance.
Hydroxyl (-OH) Group Labeling via H/D Exchange
The simplest labeling technique targets the labile proton of the hydroxyl group. This is an equilibrium-driven process typically achieved by dissolving the alcohol in a deuterium source, most commonly deuterium oxide (D₂O).[7]
This method is routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to identify the hydroxyl proton signal. Upon addition of a small amount of D₂O to an NMR sample of an alcohol, the -OH proton rapidly exchanges with deuterium. Since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH signal disappears, confirming its identity.[7][8]
Experimental Protocol: ¹H NMR Identification of Ethanol's Hydroxyl Proton
-
Sample Preparation : Dissolve a sample of ethanol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum Acquisition : Record the ¹H NMR spectrum. The spectrum will show a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂) protons, and a singlet or triplet (depending on conditions) for the hydroxyl (-OH) proton.
-
Deuterium Exchange : Add one to two drops of deuterium oxide (D₂O) to the NMR tube. Cap the tube and shake gently to mix.
-
Final Spectrum Acquisition : Re-acquire the ¹H NMR spectrum.
-
Analysis : Compare the two spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum, confirming its assignment.[8][9]
Catalytic C-H Bond Deuteration
Labeling at specific carbon positions (e.g., α or β to the hydroxyl group) requires more sophisticated methods involving metal catalysis. Transition metal complexes, particularly those based on ruthenium, iridium, and palladium, are effective catalysts for hydrogen-deuterium (H/D) exchange at C-H bonds using D₂O as an inexpensive and benign deuterium source.[10][11][12]
These reactions often proceed via a "borrowing hydrogen" or dehydrogenation-hydrogenation mechanism. The alcohol is first oxidized to an intermediate aldehyde or ketone, with the catalyst storing the hydrogen (as a metal-hydride). The catalyst then undergoes H/D exchange with D₂O. Finally, the deuterated catalyst reduces the carbonyl intermediate, transferring deuterium to the α-carbon. Further exchange can sometimes occur at the β-position.[10][13]
Logical Flow: "Borrowing Hydrogen" Mechanism for α-Deuteration
Caption: Catalytic cycle for α-deuteration of a primary alcohol.
Experimental Protocol: Ruthenium-Catalyzed α-Deuteration of a Primary Alcohol
This protocol is a generalized procedure based on methodologies described for catalysts like Ru-MACHO.[10][11]
-
Reaction Setup : In an inert atmosphere (e.g., a nitrogen-filled glovebox), add the primary alcohol substrate (1.0 mmol), a ruthenium pincer catalyst (e.g., Ru-MACHO, 0.01 mmol, 1 mol%), and a base (e.g., KOtBu, 0.1 mmol, 10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition : Add deuterium oxide (D₂O, 2.0 mL) to the vial.
-
Reaction Conditions : Seal the vial and place it in a preheated oil bath at 60-100 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up : After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using flash column chromatography if necessary.
-
Analysis : Determine the percentage of deuterium incorporation at the α-position using ¹H NMR and/or mass spectrometry.[14][15]
Table 1: Quantitative Data for Catalytic Deuteration of Alcohols
| Alcohol Substrate | Catalyst (mol%) | Base (mol%) | Temp (°C) | Time (h) | Position | % D Incorporation | Reference |
| Benzyl Alcohol | Ru-MACHO (1) | KOtBu (10) | 100 | 12 | α | >95% | [16] |
| n-Butanol | Ru-PNP (1) | KOtBu (10) | 135 | 16 | α | 94% | [17] |
| n-Butanol | Ru-PNP (1) | KOtBu (10) | 135 | 16 | β | 5% | [17] |
| 1-Phenylethanol | Ru-MACHO (1) | KOtBu (10) | 100 | 12 | α, β | >97% | [16] |
| Cyclohexanol | Ru-MACHO (1) | KOtBu (10) | 100 | 12 | α, β | >95% | [10] |
Reduction of Carbonyl Compounds
A widely used method for preparing α-deuterated alcohols is the reduction of the corresponding aldehydes or ketones using a deuterated reducing agent. Common reagents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄). This method offers high regioselectivity, as the deuterium is delivered specifically to the carbonyl carbon.
Experimental Workflow: Reduction of a Ketone to a Deuterated Alcohol
Caption: General workflow for preparing α-deuterated alcohols.
Experimental Protocol: Reduction of Acetophenone with Sodium Borodeuteride
This protocol is adapted from standard procedures for borohydride reductions.[18][19][20]
-
Reaction Setup : Dissolve acetophenone (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition : In a separate container, dissolve sodium borodeuteride (NaBD₄, 1.2 mmol) in a minimal amount of cold methanol. Add this solution dropwise to the stirred acetophenone solution over 10-15 minutes, maintaining the temperature at 0-5 °C.
-
Reaction : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes and then at room temperature for 1 hour.
-
Quenching and Work-up : Carefully add water to quench the excess NaBD₄. Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 15 mL).
-
Purification and Analysis : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting 1-phenyl-1-d-ethanol can be analyzed by NMR to confirm deuterium incorporation at the α-position.
The Kinetic Isotope Effect (KIE) in Practice
The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). For C-H vs. C-D bonds, KIE = k_H/k_D. Since the C-D bond is stronger, k_D is smaller than k_H, resulting in a KIE > 1.[2][21] This effect is most pronounced when the C-H bond is broken in the rate-determining step of the reaction (a primary KIE).
Table 2: Representative Kinetic Isotope Effect Values in Alcohol Oxidation
| Reaction | Substrate | k_H / k_D (Primary KIE) | Interpretation | Reference |
| Chromic Acid Oxidation | 2-Propanol | ~6.0 | C-H bond cleavage is the rate-determining step. | [22] |
| Enzymatic Oxidation (Yeast Alcohol Dehydrogenase) | Ethanol | ~4.0 | Hydride transfer from carbon is rate-limiting. | [21] |
| Enzymatic Oxidation (Choline Oxidase) | Ethanol | 1.5 | C-H bond cleavage is only partially rate-limiting. | [23] |
| Enzymatic Oxidation (Choline Oxidase) | 2-Cl-Ethanol | 5.0 | C-H bond cleavage becomes fully rate-limiting. | [23] |
Applications in Drug Development and Research
The ability to introduce deuterium into alcohol-containing molecules has profound implications for scientific research.
-
Metabolic Switching : In drug design, deuteration of an alcohol at a site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block or slow down that metabolic pathway. This can prevent the formation of inactive or toxic metabolites and increase the parent drug's exposure.[1][4]
-
Elucidating Reaction Mechanisms : KIE studies are fundamental in physical organic chemistry. By comparing the reaction rates of deuterated and non-deuterated alcohols, chemists can determine whether a specific C-H bond is broken in the slowest step of a reaction, providing critical insight into the transition state.[21][22][23]
-
Quantitative Bioanalysis : Deuterated analogs of alcohol-containing drugs or metabolites are frequently used as internal standards for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Their chemical similarity to the analyte ensures similar behavior during sample preparation and analysis, while their mass difference allows for precise quantification.[5][16]
Conclusion
Isotopic labeling of alcohols with deuterium is a versatile and powerful strategy for researchers in chemistry, biology, and medicine. From the simple H/D exchange used in daily NMR analysis to complex transition metal-catalyzed C-H deuteration, these techniques provide molecules with unique properties. The kinetic isotope effect is the cornerstone of many applications, enabling the development of more stable drugs and providing deep insights into chemical and biological reaction mechanisms. As synthetic methodologies continue to advance, the precision and efficiency of deuterium labeling will undoubtedly expand its role in scientific innovation.
References
- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Draw the NMR spectrum expected from ethanol that has been shaken ... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2018200881A1 - Process for the preparation of deuterated ethanol from d2o - Google Patents [patents.google.com]
- 15. CA3059585A1 - Process for the preparation of deuterated ethanol from d2o - Google Patents [patents.google.com]
- 16. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Labeled Hexan-1-ol in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways. By introducing molecules enriched with heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C), into a biological system, researchers can trace the metabolic fate of these compounds and quantify the flux through various biochemical reactions.[1][2][3] This guide focuses on the applications of isotopically labeled hexan-1-ol, a six-carbon primary alcohol, in metabolic studies, particularly in the context of lipid metabolism. While direct studies using (2H_13_)Hexan-1-ol are not extensively documented, this guide synthesizes information from studies on related labeled compounds to provide a comprehensive overview of its potential uses.
Hexan-1-ol is primarily metabolized in vivo through oxidation to its corresponding carboxylic acid, hexanoic acid.[4][5] This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. Hexanoic acid, a medium-chain fatty acid, can then enter the fatty acid beta-oxidation pathway to be broken down into acetyl-CoA, which subsequently enters the citric acid cycle for energy production or is utilized for the synthesis of other biomolecules. A minor metabolic fate for hexan-1-ol is direct conjugation with glucuronic acid.[4][5]
By using deuterated or ¹³C-labeled hexan-1-ol, researchers can track its conversion to hexanoic acid and its subsequent incorporation into various lipid species or its catabolism through beta-oxidation. This provides valuable insights into fatty acid metabolism, de novo lipogenesis, and energy homeostasis.
Metabolic Pathway of Hexan-1-ol
The primary metabolic pathway of hexan-1-ol involves its oxidation to hexanoic acid, followed by beta-oxidation.
Experimental Protocols
In Vitro Cell Culture Studies
This protocol describes the use of labeled hexan-1-ol to trace its incorporation into cellular lipids in a cell culture model.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing the desired concentration of labeled hexan-1-ol. The final concentration will depend on the cell type and experimental goals but typically ranges from 10 to 100 µM. A stock solution of labeled hexan-1-ol in a suitable solvent (e.g., ethanol) should be prepared and diluted into the media.
-
Incubation: Remove the old media from the cells and replace it with the media containing the labeled hexan-1-ol. Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
-
Harvesting and Quenching: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism by adding a cold solvent like liquid nitrogen or a methanol/water mixture.
-
Metabolite Extraction: Extract metabolites, including lipids, using a biphasic extraction method such as the Folch or Bligh-Dyer method.
-
Analysis: Analyze the lipid-containing organic phase by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., to fatty acid methyl esters) or by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in hexanoic acid and other downstream lipid species.
In Vivo Animal Studies
This protocol outlines a general procedure for an in vivo study in a rodent model to investigate the whole-body metabolism of labeled hexan-1-ol.
References
- 1. mdpi.com [mdpi.com]
- 2. GIST Scholar: Applications of partial metabolic deuterium oxide labeling to lipidomics [scholar.gist.ac.kr]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. Stable-isotope tracing, metabolite profiling, and flux analysis [bio-protocol.org]
Technical Guide: Hexan-1-ol-d13 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key properties, and potential applications of Hexan-1-ol-d13. This deuterated analog of hexan-1-ol is a valuable tool in various research and development fields, particularly in studies requiring internal standards for mass spectrometry-based quantification.
Commercial Availability and Specifications
Hexan-1-ol-d13 is available from several reputable chemical suppliers. The primary vendors identified are Santa Cruz Biotechnology and Sigma-Aldrich. While specific packaging sizes and real-time pricing are subject to change and should be confirmed on the suppliers' websites, the key technical specifications are summarized below.
| Parameter | Specification | Supplier(s) |
| CAS Number | 204244-84-8 | Santa Cruz Biotechnology, Sigma-Aldrich[1] |
| Molecular Formula | C6D13HO | Santa Cruz Biotechnology[1] |
| Alternate Name | Hexyl-d13 alcohol | Santa Cruz Biotechnology[1] |
| Molecular Weight | 115.25 | Santa Cruz Biotechnology, Sigma-Aldrich[1] |
| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |
| Chemical Purity | ≥99% (CP) | Sigma-Aldrich |
| Physical Form | Liquid | General |
| Refractive Index | n20/D 1.414 (lit.) | Sigma-Aldrich |
| Boiling Point | 156.5 °C (lit.) | Sigma-Aldrich |
| Melting Point | -52 °C (lit.) | Sigma-Aldrich |
| Density | 0.918 g/mL at 25 °C | Sigma-Aldrich |
Sigma-Aldrich indicates that this product may be available in bulk and prepackaged quantities, and interested parties should contact their Stable Isotopes Customer Service for pricing and availability. Santa Cruz Biotechnology notes that Hexan-1-ol-d13 is classified as a Dangerous Good for transport and may incur additional shipping charges.[1]
Representative Experimental Protocol: Use of Hexan-1-ol-d13 as an Internal Standard for GC-MS Analysis
The following is a representative protocol for the use of Hexan-1-ol-d13 as an internal standard (IS) for the quantification of an analogous, non-deuterated analyte in a biological matrix by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and should be optimized for the specific analyte and matrix of interest.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the non-deuterated analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Hexan-1-ol-d13 and dissolve it in 10 mL of the same solvent.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a range of concentrations that bracket the expected analyte concentration in the samples.
-
Spike each calibration standard with a fixed concentration of the Hexan-1-ol-d13 internal standard solution. A typical final IS concentration might be 1 µg/mL.
3. Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To 100 µL of each sample, add the same fixed amount of the Hexan-1-ol-d13 internal standard as used in the calibration standards.
-
Perform a liquid-liquid extraction by adding 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the appropriate solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: Agilent CP-Sil 5 CB (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For the non-deuterated analyte: Determine the characteristic ions from its mass spectrum.
-
For Hexan-1-ol-d13: Determine the characteristic ions from its mass spectrum (expect a mass shift compared to the non-deuterated form).
-
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for using a deuterated internal standard and a conceptual diagram of its role in a metabolic study.
Caption: Experimental workflow for quantification using a deuterated internal standard.
Caption: Conceptual role of Hexan-1-ol-d13 in a metabolic study.
References
Characterization of (2-¹³C, 1,1,2-²H₃)Hexan-1-ol: An In-depth Spectroscopic Guide
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the isotopically labeled compound, (2-¹³C, 1,1,2-²H₃)Hexan-1-ol. Detailed experimental protocols are presented to facilitate the acquisition and interpretation of data for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative NMR and mass spectrometry data for (2-¹³C, 1,1,2-²H₃)Hexan-1-ol. This data is predicted based on the known spectroscopic behavior of hexan-1-ol and the effects of isotopic labeling.
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity |
| 1 | Multiplet (residual) | m | - | ~62.5 | t (due to ¹³C-²H coupling) |
| 2 | Singlet (residual) | s | - | ~32.8 | s |
| 3 | ~1.54 | m | 2H | ~22.8 | t |
| 4 | ~1.32 | m | 2H | ~31.5 | t |
| 5 | ~1.30 | m | 2H | ~25.4 | t |
| 6 | ~0.90 | t | 3H | ~14.0 | q |
Note: Due to the presence of deuterium at positions 1 and 2, the corresponding ¹H signals are expected to be significantly reduced or absent. The multiplicity of the ¹³C signal at position 1 will be a triplet due to coupling with deuterium.
Table 2: Predicted Mass Spectrometry Data
| m/z | Interpretation | Predicted Relative Abundance |
| 106.14 | [M+H]⁺ (Molecular Ion + H) | Moderate |
| 105.13 | [M]⁺ (Molecular Ion) | Low |
| 87.12 | [M-H₂O]⁺ | Moderate |
| 73.11 | [M-CH₂CH₃]⁺ | High |
| 57.09 | [C₄H₉]⁺ | High |
| 44.05 | [CH₂CH₂OH]⁺ fragment | Moderate |
| 32.04 | [CH₃OH]⁺ fragment | Moderate |
Note: The predicted m/z values account for the masses of the isotopes ¹³C and ²H.
Experimental Protocols
The following sections detail the methodologies for acquiring high-quality NMR and mass spectrometry data for (2-¹³C, 1,1,2-²H₃)Hexan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation of isotopic labeling.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of (2-¹³C, 1,1,2-²H₃)Hexan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive and the C-2 signal will be a singlet).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H and the solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the labeled compound.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique.[1]
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
The solvent should be compatible with the mobile phase if Liquid Chromatography (LC) is used for sample introduction.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
If necessary, derivatize the alcohol to increase its volatility.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for alcohols to observe [M+H]⁺ or [M+Na]⁺ adducts.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
EI-MS (GC-MS) Acquisition Parameters:
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 200-250 °C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Mass Range: m/z 30-300.
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the isotopically labeled compound.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water).[4]
-
Compare the obtained spectrum with a reference spectrum of unlabeled hexan-1-ol to identify shifts in fragment masses due to the isotopic labels.
Workflow Visualization
The following diagram illustrates the experimental workflow for the comprehensive characterization of (2-¹³C, 1,1,2-²H₃)Hexan-1-ol using NMR and mass spectrometry.
References
stability of deuterated hexan-1-ol under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of deuterated hexan-1-ol under various experimental conditions. Understanding the stability of isotopically labeled compounds is critical for their effective use as internal standards in analytical methods, as tracers in metabolic studies, and as active pharmaceutical ingredients. This document outlines potential degradation pathways, detailed experimental protocols for stability assessment, and presents illustrative data to guide researchers in ensuring the integrity of deuterated hexan-1-ol in their studies.
Introduction: The Importance of Stability in Deuterated Compounds
Deuterium-labeled compounds, such as deuterated hexan-1-ol, are powerful tools in scientific research and pharmaceutical development. The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond. This increased bond strength can slow down metabolic processes and chemical reactions, leading to enhanced metabolic stability.[1] However, like any chemical compound, deuterated hexan-1-ol is susceptible to degradation under certain experimental conditions. Therefore, a thorough evaluation of its stability is paramount to ensure data accuracy and reliability.
Potential Degradation Pathways of Hexan-1-ol
The primary chemical degradation pathway for a primary alcohol like hexan-1-ol is oxidation. This can occur in the presence of oxidizing agents or through enzymatic processes. The oxidation of hexan-1-ol typically proceeds in two steps: first to hexanal, an aldehyde, and then further to hexanoic acid, a carboxylic acid.
Caption: Proposed oxidation pathway of deuterated hexan-1-ol.
Experimental Protocols for Stability Assessment
To ensure the reliability of studies using deuterated hexan-1-ol, its stability should be evaluated under conditions that mimic sample handling, storage, and analysis. The following protocols are based on established guidelines for bioanalytical method validation.[2][3][4]
General Experimental Workflow
A typical workflow for assessing the stability of a deuterated compound involves subjecting the compound to various stress conditions and then quantifying its concentration over time against a reference standard.
Caption: General workflow for stability testing of deuterated compounds.
Long-Term and Accelerated Stability
-
Objective: To determine the stability of deuterated hexan-1-ol over an extended period under recommended storage conditions and under stressed conditions.
-
Methodology:
-
Prepare replicate samples of deuterated hexan-1-ol in the matrix of interest (e.g., human plasma) at a known concentration.
-
For long-term stability, store samples at -20°C and/or -80°C.
-
For accelerated stability, store samples at a higher temperature, for example, 4°C or ambient temperature.
-
Analyze the samples at specified time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 2, and 4 weeks for accelerated).
-
The concentration of the remaining deuterated hexan-1-ol is compared to the initial concentration.
-
Freeze-Thaw Stability
-
Objective: To assess the stability of deuterated hexan-1-ol after repeated freezing and thawing cycles.[5][6]
-
Methodology:
-
Prepare replicate samples in the relevant matrix.
-
Subject the samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples and compare the concentration to that of freshly prepared samples.
-
Bench-Top (Short-Term) Stability
-
Objective: To evaluate the stability of deuterated hexan-1-ol in the matrix at room temperature for a period that simulates the sample handling time during routine analysis.
-
Methodology:
-
Prepare replicate samples and leave them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared samples.
-
Solution Stability
-
Objective: To assess the stability of deuterated hexan-1-ol in various solvents used for stock and working solutions.
-
Methodology:
-
Prepare stock solutions of deuterated hexan-1-ol in different solvents (e.g., methanol, acetonitrile, DMSO).
-
Store the solutions under intended storage conditions (e.g., refrigerated or at room temperature).
-
Analyze the solutions at various time points and compare the results to a freshly prepared solution.
-
Data Presentation: Illustrative Stability Data
The following tables present hypothetical stability data for deuterated hexan-1-ol. This data is for illustrative purposes and is based on the expected high stability of deuterated compounds. Actual stability should be determined experimentally.
Table 1: Long-Term Stability of Deuterated Hexan-1-ol in Human Plasma
| Storage Condition | Time Point | Mean Concentration (% of Initial) | % RSD |
| -20°C | 0 months | 100.0 | 2.1 |
| 3 months | 99.5 | 2.5 | |
| 6 months | 98.9 | 2.8 | |
| 12 months | 98.2 | 3.1 | |
| -80°C | 0 months | 100.0 | 1.9 |
| 3 months | 100.2 | 2.2 | |
| 6 months | 99.8 | 2.4 | |
| 12 months | 99.6 | 2.7 |
Table 2: Accelerated Stability of Deuterated Hexan-1-ol in Human Plasma at 4°C
| Time Point | Mean Concentration (% of Initial) | % RSD |
| 0 hours | 100.0 | 2.3 |
| 24 hours | 99.7 | 2.6 |
| 48 hours | 99.1 | 2.9 |
| 72 hours | 98.5 | 3.2 |
Table 3: Freeze-Thaw Stability of Deuterated Hexan-1-ol in Human Plasma
| Number of Cycles | Mean Concentration (% of Initial) | % RSD |
| 1 | 100.1 | 2.4 |
| 2 | 99.8 | 2.7 |
| 3 | 99.4 | 3.0 |
Table 4: Bench-Top Stability of Deuterated Hexan-1-ol in Human Plasma at Room Temperature
| Time (hours) | Mean Concentration (% of Initial) | % RSD |
| 0 | 100.0 | 2.0 |
| 4 | 99.9 | 2.3 |
| 8 | 99.6 | 2.5 |
| 24 | 98.8 | 2.9 |
Analytical Methodology
The quantification of deuterated hexan-1-ol and its potential degradation products is typically performed using chromatographic methods coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds like hexan-1-ol and its early oxidation product, hexanal.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can be used for the analysis of hexan-1-ol and its metabolites in complex biological matrices.[7]
For use as an internal standard, a stable isotope-labeled version of the analyte is generally the most appropriate choice.[2]
Conclusion
Deuterated hexan-1-ol is expected to exhibit high stability under typical experimental and storage conditions due to the kinetic isotope effect. However, comprehensive stability testing is crucial to ensure the integrity of the compound and the reliability of the data generated. This guide provides a framework for conducting such stability assessments, including detailed experimental protocols and illustrative data. Researchers and drug development professionals should establish and validate the stability of deuterated hexan-1-ol under their specific experimental conditions to ensure the highest quality of scientific outcomes.
References
- 1. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (2H₁₃)Hexan-1-ol as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of (2H₁₃)Hexan-1-ol, also known as hexan-1-ol-d13, as an internal standard in quantitative analytical methodologies. This isotopically labeled compound is a crucial tool for ensuring accuracy and precision in the analysis of 1-hexanol and other related volatile organic compounds, particularly in complex matrices encountered in food and beverage science, environmental analysis, and metabolomics.
The Principle of Internal Standardization
In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response[1][2].
An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. For this reason, stable isotope-labeled versions of the analyte, such as (2H₁₃)Hexan-1-ol for the analysis of 1-hexanol, are considered the gold standard. They co-elute with the analyte, experience similar matrix effects, and have nearly identical extraction recoveries, but are easily differentiated by their mass-to-charge (m/z) ratio in a mass spectrometer[1][3]. The quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signals vary.
(2H₁₃)Hexan-1-ol: An Ideal Internal Standard
(2H₁₃)Hexan-1-ol is the deuterated isotopologue of 1-hexanol, where all 13 hydrogen atoms on the carbon backbone have been replaced with deuterium. This results in a significant mass shift (M+13) compared to the native 1-hexanol, making it easily distinguishable in a mass spectrometer without significantly altering its chemical properties.
Key Advantages:
-
Minimizes Matrix Effects: In complex samples like wine or biological fluids, other components can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since (2H₁₃)Hexan-1-ol behaves almost identically to 1-hexanol in the sample matrix and during ionization, it effectively compensates for these effects[1].
-
Corrects for Sample Loss: Any loss of the analyte during extraction, concentration, or derivatization steps will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final calculated concentration.
-
Improves Precision: It corrects for minor variations in injection volume and instrument performance, leading to higher precision and reproducibility of the results[1].
Quantitative Data and Method Performance
While specific validation reports for methods using (2H₁₃)Hexan-1-ol are not widely published, the performance of stable isotope dilution assays for similar volatile compounds in complex matrices like wine is well-documented. The following tables summarize typical performance characteristics that can be expected from a validated method using (2H₁₃)Hexan-1-ol for the quantification of 1-hexanol, based on a comprehensive study of 31 volatile fermentation products in wine using various deuterated internal standards.
Table 1: Method Validation Parameters for Volatile Compound Analysis in Wine using Stable Isotope Dilution Assay
| Parameter | Typical Performance | Source |
| Linearity (R²) | 0.995 to 1.000 | [1] |
| Precision (RSD) | < 5% | [1] |
| Matrix Effect | Effectively minimized | [1] |
| Quantification Level | Below aroma threshold | [1] |
Additionally, a study on the determination of hexanal in a food matrix using non-deuterated 1-hexanol as an internal standard provides further insight into achievable validation parameters.
Table 2: Validation Data for Hexanal Determination using 1-Hexanol as Internal Standard
| Parameter | Reported Value | Source |
| Linearity Range | 1 to 3000 ng/g | |
| Limit of Detection (LOD) | 1.06 ng/g | |
| Limit of Quantification (LOQ) | 3.53 ng/g | |
| Repeatability (Average) | 3.3% | |
| Recovery | 97.7% |
Experimental Protocols
The following is a detailed experimental protocol for the analysis of 1-hexanol in wine, adapted from a validated method for the analysis of volatile compounds using stable isotope dilution analysis with headspace solid-phase microextraction (HS-SPME) coupled to GC-MS.
Sample and Standard Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of (2H₁₃)Hexan-1-ol in ethanol at a concentration of 100 mg/L.
-
Calibration Standards: Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water with tartaric acid at pH 3.5). The concentrations of 1-hexanol should span the expected range in the samples. Spike each calibration standard with the (2H₁₃)Hexan-1-ol internal standard to a final concentration of, for example, 50 µg/L.
-
Sample Preparation: Dilute the wine sample with deionized water (e.g., 1:1 v/v). Add NaCl to the diluted sample to a final concentration of 200 g/L to enhance the partitioning of volatile compounds into the headspace. Spike the sample with the (2H₁₃)Hexan-1-ol internal standard to the same final concentration as in the calibration standards.
HS-SPME Conditions
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 40°C.
-
Incubation Time: 15 minutes.
-
Extraction Time: 30 minutes.
-
Desorption Temperature: 250°C.
-
Desorption Time: 5 minutes in the GC injector.
GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Column: DB-WAXetr (60 m x 0.25 mm i.d., 0.5 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 3°C/min to 150°C.
-
Ramp 2: 8°C/min to 240°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5973 MS or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for 1-Hexanol (Analyte): m/z 56, 69, 84.
-
Ions for (2H₁₃)Hexan-1-ol (Internal Standard): m/z 66, 78, 97 (example ions, should be confirmed experimentally).
-
-
Quantification: The concentration of 1-hexanol is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical principle of using a deuterated internal standard in mass spectrometry.
Caption: Experimental workflow for the quantification of 1-hexanol.
Caption: Principle of stable isotope dilution analysis.
References
Navigating Early Drug Development: An In-depth Technical Guide to Exploratory Studies with Deuterium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the pressure to de-risk candidates early and optimize their pharmacokinetic profiles is paramount. Exploratory studies, particularly those conducted under an Investigational New Drug (IND) application, serve as a critical tool in this endeavor.[1][2] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates offers a powerful approach to modulate metabolic fate and enhance therapeutic potential. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation involved in leveraging deuterium-labeled compounds in exploratory drug development.
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to their parent molecules but possess a greater mass.[3] This subtle alteration can have profound effects on the compound's metabolic stability due to the kinetic isotope effect (KIE).[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[4][5][6] By strategically placing deuterium at known sites of metabolism ("soft spots"), it is possible to slow down the rate of metabolic clearance, thereby improving pharmacokinetic parameters such as half-life and exposure.[3][7]
This guide will delve into the core applications of deuterium-labeled compounds in exploratory studies, including their use in "microdose" studies and for positron emission tomography (PET) imaging.[1][2][8] We will explore the design of key in vitro and in vivo experiments, provide detailed protocols for their execution, and present quantitative data to illustrate the impact of deuteration. Furthermore, we will utilize visualizations to clarify complex metabolic pathways and experimental workflows, empowering researchers to effectively integrate this technology into their drug development programs.
Data Presentation: The Impact of Deuteration on Pharmacokinetics
The primary rationale for employing deuterium-labeled compounds in drug development is to favorably alter their pharmacokinetic (PK) profile. The following tables summarize quantitative data from various studies, comparing key PK parameters of deuterated compounds with their non-deuterated counterparts.
| Compound | Deuterated Analog | Study Type | Key Findings | Reference(s) |
| Enzalutamide | d3-Enzalutamide | In vitro (human liver microsomes) | 72.9% lower intrinsic clearance (CLint) for d3-ENT. | [9][10] |
| Enzalutamide | d3-Enzalutamide | In vivo (rats) | 102% higher area under the curve (AUC) for d3-ENT. | [9][10] |
| Tetrabenazine | Deutetrabenazine | Clinical | Equivalent pharmacological effect at a lower dose (48 mg deutetrabenazine vs. 100 mg tetrabenazine). | [5] |
| Caffeine | d9-Caffeine | Phase I Clinical Trial | Fourfold higher exposure to d9-caffeine and fivefold to tenfold reduced exposure to downstream metabolites. | [3] |
| Donafenib | Deuterated Donafenib | Phase II/III Clinical Trial | Better efficacy and fewer serious side effects compared to sorafenib in patients with hepatocellular carcinoma. | [11] |
Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs. This table highlights the significant improvements in pharmacokinetic profiles observed with deuteration across different stages of drug development.
| Chemotype | Deuterated Form(s) | Enzyme System | Intrinsic Clearance KIE (kH/kD) | Key Observation | Reference(s) |
| 1a | 1b-1f | Human Liver Microsomes & rCYP3A4 | No significant isotope effect observed. | The rate-limiting step is not sensitive to deuteration for this chemotype. | [12] |
| 2a | 2b-2d | rCYP2C19 & rCYP3A4 | Isotope effect observed, magnitude dependent on deuteration position and enzyme. | The rate-limiting step is isotopically sensitive, demonstrating the complexity of CYP-mediated metabolism. | [12] |
Table 2: Intrinsic Clearance Kinetic Deuterium Isotope Effects for Two Chemotypes and their Deuterated Analogs. This table illustrates that the impact of deuteration on metabolism is highly dependent on the specific chemical structure and the metabolizing enzyme.[12]
Experimental Protocols
The successful application of deuterium-labeled compounds in exploratory studies hinges on robust and well-validated experimental methods. This section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assay with Deuterated Compounds
Objective: To determine the in vitro metabolic stability of a deuterated compound in comparison to its non-deuterated parent molecule using liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (ideally, a stable isotope-labeled version of the analyte)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
CYP450 Reaction Phenotyping with Deuterated Substrates
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of a deuterated compound.
Materials:
-
Deuterated test compound
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Human liver microsomes (HLM)
-
Specific chemical inhibitors for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Recombinant Enzyme Approach:
-
Incubate the deuterated test compound with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.[6][13][14][15]
-
Measure the depletion of the parent compound over time using LC-MS/MS.
-
The enzyme(s) that show significant metabolism of the compound are identified as the primary contributors.[6][13][14][15]
-
-
Chemical Inhibition Approach (in HLM):
-
Incubate the deuterated test compound with HLM and the NADPH regenerating system in the presence and absence of specific CYP inhibitors.[6][13][14][15]
-
A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.[6][13][14][15]
-
-
Data Analysis:
-
Compare the rate of metabolism in the presence and absence of inhibitors or with different recombinant enzymes to determine the relative contribution of each CYP isoform to the overall metabolism of the deuterated compound.
-
Mandatory Visualization
To facilitate a deeper understanding of the complex processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: ADME pathway of a deuterated drug.
Caption: Bioanalytical workflow for deuterated compounds.
Caption: The Deuterium Kinetic Isotope Effect.
Conclusion
The use of deuterium-labeled compounds in exploratory studies represents a sophisticated and powerful strategy to proactively address potential metabolic liabilities and enhance the pharmacokinetic properties of drug candidates. By leveraging the deuterium kinetic isotope effect, researchers can rationally design molecules with improved metabolic stability, leading to more favorable dosing regimens and potentially reduced toxicity.[3][7] The in-depth understanding of the principles of deuteration, coupled with the rigorous application of the experimental protocols outlined in this guide, will enable drug development professionals to make more informed decisions earlier in the discovery process. The integration of robust bioanalytical methods and the visualization of complex metabolic data are essential components of a successful deuteration strategy. As the pharmaceutical industry continues to seek innovative approaches to improve the efficiency and success rate of drug development, the judicious application of deuterium labeling in exploratory studies will undoubtedly play an increasingly important role.
References
- 1. fda.gov [fda.gov]
- 2. Approaches using molecular imaging technology - use of PET in clinical microdose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. criver.com [criver.com]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INDs for PET Molecular Imaging Probes—Approach by an Academic Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Item - Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - Public Library of Science - Figshare [plos.figshare.com]
- 13. enamine.net [enamine.net]
- 14. criver.com [criver.com]
- 15. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
quantitative analysis using (2H_13_)Hexan-1-ol as a standard
Application Note & Protocol
Topic: Quantitative Analysis of Hexan-1-ol Using (2H₁₃)Hexan-1-ol as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction
Hexan-1-ol is a C6 alcohol that is significant as a volatile organic compound (VOC) in various fields. It is a key aroma compound in many foods and beverages, such as wine, where it can serve as a marker for grape variety and fermentation processes.[1][2] It is also monitored as an environmental analyte and can be a biomarker in biological samples. Accurate and precise quantification of hexan-1-ol is crucial for quality control, environmental monitoring, and clinical research.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.[3] However, sample preparation methods, such as headspace sampling or liquid-liquid extraction, can introduce variability. To correct for this variability and potential matrix effects, the use of a stable isotope-labeled internal standard is the gold standard.[4][5]
(2H₁₃)Hexan-1-ol is an ideal internal standard for the quantification of hexan-1-ol. It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass due to deuterium and Carbon-13 labeling allows it to be distinguished from the native hexan-1-ol by the mass spectrometer. This stable isotope dilution assay enables highly accurate and precise quantification.[5]
Principle of Analysis
A known concentration of the internal standard, (2H₁₃)Hexan-1-ol, is added to every sample, calibrator, and quality control sample. The native hexan-1-ol (analyte) and the internal standard are then extracted and analyzed by GC-MS. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte to generate a calibration curve. This ratiometric approach compensates for variations in injection volume and analyte loss during sample processing.
Application: Quantification of Hexan-1-ol in Wine
This method is applicable for the determination of hexan-1-ol in wine samples to assess its contribution to the aromatic profile and as a potential varietal marker.[1][2] The protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS analysis.
Illustrative Quantitative Data
The following tables represent typical data obtained from a calibration curve and the analysis of wine samples using the described protocol.
Table 1: Calibration Curve Data
| Calibrator Level | Analyte Conc. (µg/L) | IS Conc. (µg/L) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
|---|---|---|---|---|---|
| 1 | 10 | 100 | 15,500 | 160,500 | 0.097 |
| 2 | 50 | 100 | 78,200 | 161,000 | 0.486 |
| 3 | 100 | 100 | 154,000 | 159,800 | 0.964 |
| 4 | 250 | 100 | 385,000 | 160,200 | 2.403 |
| 5 | 500 | 100 | 775,000 | 161,500 | 4.800 |
A linear regression of this data would yield a calibration curve with r² > 0.995.[6]
Table 2: Sample Analysis Data
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (µg/L) |
|---|---|---|---|---|
| Wine A (QC Low) | 62,100 | 159,500 | 0.390 | 40.2 |
| Wine B (QC High) | 540,000 | 160,800 | 3.358 | 350.1 |
| Wine C (Unknown) | 245,600 | 161,200 | 1.524 | 158.5 |
| Wine D (Unknown) | 168,300 | 158,900 | 1.059 | 109.8 |
Experimental Protocol
Materials and Reagents
-
Standards: Hexan-1-ol (≥99% purity), (2H₁₃)Hexan-1-ol (≥98% atom D, ≥99% atom ¹³C)
-
Solvents: Methanol (HPLC or Purge-and-Trap Grade), Deionized Water (Low VOC)[4]
-
Salts: Sodium Chloride (analytical grade, baked at 400°C for 4h to remove volatiles)
-
Equipment:
-
20 mL headspace vials with PTFE-lined septa caps[7]
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer or water bath for incubation
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
Analytical balance
-
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless inlet and an autosampler with SPME capabilities.
-
Mass Spectrometer (MS): Single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: Mid-polarity column such as a DB-5ms or Stabilwax-DA (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[2][3][8]
Preparation of Standards and Solutions
-
Analyte Stock Solution (1000 mg/L): Accurately weigh 100 mg of hexan-1-ol, dissolve in methanol, and make up to a final volume of 100 mL in a volumetric flask.
-
Internal Standard (IS) Stock Solution (100 mg/L): Accurately weigh 10 mg of (2H₁₃)Hexan-1-ol, dissolve in methanol, and make up to a final volume of 100 mL.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into deionized water or a matrix blank (e.g., dealcoholized wine) to achieve final concentrations ranging from 10 to 500 µg/L.
-
IS Spiking Solution (10 mg/L): Dilute the IS Stock Solution 1:10 in deionized water.
Sample Preparation (HS-SPME)
-
Pipette 5 mL of the sample (calibrator, QC, or wine sample) into a 20 mL headspace vial.
-
Add approximately 1.5 g of NaCl to the vial to increase the partitioning of volatiles into the headspace.
-
Add 50 µL of the 10 mg/L IS Spiking Solution to each vial, resulting in a final IS concentration of 100 µg/L.
-
Immediately seal the vial with a PTFE-lined septum cap.
-
Vortex the sample for 30 seconds.
-
Incubate the vial at 50°C for 15 minutes with agitation to allow for equilibration.[8]
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C to adsorb the volatile compounds.
GC-MS Analysis
-
Inject: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption.
-
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C, Splitless mode (1 min)[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[7]
-
Oven Program: Initial temperature of 40°C (hold 5 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C (hold 3 min).[2]
-
MS Transfer Line: 240°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)[7][9]
-
Hexan-1-ol (Analyte): Quantifier ion m/z 56, Qualifier ions m/z 43, 84
-
(2H₁₃)Hexan-1-ol (IS): Quantifier ion m/z 66 (M-D₂O)⁺, Qualifier ions m/z 48, 97
-
-
Data Processing
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the area ratio (Analyte Peak Area / IS Peak Area) for all calibrators, QCs, and samples.
-
Construct a calibration curve by plotting the area ratio against the analyte concentration for the calibrators. Apply a linear regression fit.
-
Determine the concentration of hexan-1-ol in the unknown samples by interpolating their area ratios from the calibration curve.
Visualizations
Caption: Workflow for Hexan-1-ol quantification by HS-SPME GC-MS.
Caption: Logic of internal standard correction for analytical variability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Note: Quantitative Analysis of 1-Hexanol in Various Matrices Using Deuterated Hexanol as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds. For accurate quantification, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. Isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard.[1] They co-elute with the analyte of interest and have nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2][3] This application note provides a detailed protocol for the quantitative analysis of 1-hexanol using deuterated hexanol (1-Hexanol-d13) as an internal standard.
Principle The protocol is based on the stable isotope dilution method. A known amount of deuterated 1-hexanol is added to both calibration standards and unknown samples. The samples are then analyzed by GC-MS. Since the deuterated standard experiences the same sample preparation losses and ionization variations as the native analyte, the ratio of the analyte's response to the internal standard's response provides a highly accurate and precise measurement. This method is applicable to various matrices, including environmental samples, food and beverage products where hexanol can be a marker for lipid oxidation, and industrial quality control processes.[4][5][6]
Experimental Protocol
1. Materials and Reagents
-
Analytes: 1-Hexanol (≥99% purity), this compound (or other suitable deuterated hexanol, ≥98% isotopic purity)
-
Solvents: High-purity, GC-MS grade solvents such as hexane, dichloromethane, or ethyl acetate.[7][8][9] Avoid water and non-volatile solvents.[7][8]
-
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler vials (1.5 mL, glass) with inserts and caps[7]
-
Microsyringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer and centrifuge
-
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 1-hexanol and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent (e.g., ethyl acetate).
-
Repeat the process for this compound to prepare its primary stock solution.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100. For example, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and fill to the mark with the solvent.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the 1-hexanol primary stock solution.
-
To each calibration standard, add a fixed amount of the IS working solution. For example, to create a 1 µg/mL calibration standard, add 100 µL of a 10 µg/mL 1-hexanol intermediate stock and 100 µL of the 10 µg/mL IS working solution to a final volume of 1 mL in an autosampler vial.
-
The final concentration of the internal standard should be consistent across all calibration levels and samples (e.g., 1 µg/mL).
-
3. Sample Preparation The following is a general workflow. The specific extraction method (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, or Headspace SPME) should be optimized based on the sample matrix.[4][8][10]
-
Accurately weigh or measure a known amount of the homogenized sample into a suitable container.
-
Spike the sample with a known volume of the Internal Standard (IS) working solution (e.g., 10 µg/mL) to achieve a final concentration similar to the expected analyte concentration.
-
Perform the extraction procedure. For example, for a liquid sample, add an immiscible organic solvent, vortex thoroughly, and centrifuge to separate the layers.[8]
-
Carefully transfer the organic layer containing the analyte and internal standard to a clean autosampler vial.
-
If necessary, concentrate the sample under a gentle stream of nitrogen. Do not evaporate to complete dryness. Reconstitute in a small volume of solvent if needed.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Parameters The following parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[11] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (purge time 1 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11] |
| Oven Program | Initial: 50 °C, hold for 1 min. Ramp: 10 °C/min to 280 °C. Hold for 2 min.[11] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Source Temperature | 230 °C[11] |
| Quadrupole Temp | 150 °C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4-5 minutes (to protect the filament from the solvent peak) |
Data Presentation and Analysis
Quantitative Data Summary For quantification, monitor the characteristic ions for both 1-hexanol and its deuterated internal standard in SIM mode. The ions listed below are typical; however, it is essential to verify them by running a full scan analysis of the pure standards on your instrument.
| Compound | Typical Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Hexanol | ~6.5 - 7.5 | 56 | 43, 84 |
| This compound | Elutes slightly earlier than 1-Hexanol[2][3] | 66 | 49, 97 |
| (Note: Retention times are approximate and depend on the specific GC system and method. The m/z values for this compound are predicted based on common fragmentation patterns and should be confirmed experimentally.) |
Quantification Procedure
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Area of 1-Hexanol Quantifier Ion / Area of this compound Quantifier Ion) against the concentration of 1-hexanol for each calibration standard.
-
Linear Regression: Apply a linear regression to the calibration data. The curve should have a correlation coefficient (r²) of ≥0.995.
-
Sample Analysis: Calculate the peak area ratio for the unknown samples in the same way.
-
Concentration Determination: Use the regression equation from the calibration curve to determine the concentration of 1-hexanol in the unknown samples.[12]
Mandatory Visualization
The following diagram illustrates the complete workflow for the quantitative analysis of 1-hexanol using a deuterated internal standard.
Caption: Workflow for GC-MS quantification of 1-hexanol using a deuterated internal standard.
References
- 1. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 4. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 12. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Quantification of Hexan-1-ol using (2H13)Hexan-1-ol Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of analytical methods, particularly in mass spectrometry-based assays. These internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium.
(2H13)Hexan-1-ol is a deuterated form of Hexan-1-ol, a six-carbon straight-chain alcohol. It serves as an ideal internal standard for the quantification of Hexan-1-ol in various biological samples like plasma, serum, and urine. By spiking the sample with a known amount of (2H13)Hexan-1-ol at an early stage of the sample preparation process, it is possible to correct for variations in extraction efficiency, matrix effects, and instrument response. This application note provides detailed protocols for sample preparation using (2H13)Hexan-1-ol as an internal standard, focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
General Considerations for Spiking with (2H13)Hexan-1-ol
To ensure the successful use of (2H13)Hexan-1-ol as an internal standard, the following points should be considered:
-
Purity of the Internal Standard: The isotopic and chemical purity of the (2H13)Hexan-1-ol should be high to avoid interference with the quantification of the native analyte.
-
Spiking Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in the sample. This ensures that both the analyte and the internal standard are within the linear range of the detector.
-
Equilibration: The internal standard should be added to the sample as early as possible in the workflow to ensure it undergoes the same sample processing steps as the analyte. Allow for a brief period of vortexing and equilibration after spiking.
-
Solvent for Stock Solution: Prepare a stock solution of (2H13)Hexan-1-ol in a solvent that is miscible with the sample matrix and the extraction solvent. Methanol or acetonitrile are common choices.
Experimental Protocols
Two common and effective methods for extracting Hexan-1-ol from biological matrices are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and robust method for the extraction of organic compounds from aqueous matrices.
Materials:
-
(2H13)Hexan-1-ol internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Biological matrix (e.g., plasma, urine)
-
Extraction solvent (e.g., Hexane, Ethyl Acetate)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pipettes
-
Nitrogen evaporator
-
GC-MS vials
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of the biological sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the (2H13)Hexan-1-ol stock solution to the sample to achieve a final concentration within the expected range of the analyte. For example, add 10 µL of a 10 µg/mL working solution for a final concentration of 200 ng/mL.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing of the internal standard with the matrix.
-
Extraction: Add a larger volume of the extraction solvent (e.g., 2 mL of hexane) to the tube.
-
Vortexing for Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of Hexan-1-ol and (2H13)Hexan-1-ol into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube without disturbing the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
-
Transfer for Analysis: Transfer the reconstituted sample to a GC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to LLE.
Materials:
-
(2H13)Hexan-1-ol internal standard stock solution
-
Biological matrix
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Ethyl Acetate)
-
Vortex mixer
-
Centrifuge (for initial sample clarification if needed)
-
Nitrogen evaporator
-
GC-MS vials
Procedure:
-
Sample Pre-treatment: Centrifuge the biological sample to remove any particulates. Dilute the sample (e.g., 1:1 with deionized water) if necessary to reduce viscosity.
-
Internal Standard Spiking: Add a precise volume of the (2H13)Hexan-1-ol stock solution to the pre-treated sample.
-
Vortexing: Vortex the sample for 30 seconds.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass the conditioning solvent (e.g., 1 mL of methanol) through the cartridge.
-
SPE Cartridge Equilibration: Pass the equilibration solvent (e.g., 1 mL of deionized water) through the cartridge. Do not let the cartridge dry out.
-
Sample Loading: Load the spiked sample onto the SPE cartridge and apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing: Pass the wash solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining wash solvent.
-
Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with the elution solvent (e.g., 1 mL of acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane or ethyl acetate).
-
Transfer for Analysis: Transfer the reconstituted sample to a GC-MS vial.
Data Presentation
The following tables provide representative quantitative data for the analysis of short-chain alcohols using deuterated internal standards. This data is intended to serve as a guideline for the expected performance of the methods described above. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Representative Performance Characteristics of LLE and SPE for Short-Chain Alcohol Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 105% | 90 - 110% |
| Matrix Effect | Can be significant, requires careful optimization | Generally lower than LLE |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | Moderate | High (with automation) |
| Solvent Consumption | High | Low |
Table 2: Representative Validation Data for a GC-MS Method for a Short-Chain Alcohol using a Deuterated Internal Standard
| Parameter | Representative Value |
| Linear Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation protocols.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The use of (2H13)Hexan-1-ol as an internal standard provides a robust and reliable method for the quantification of Hexan-1-ol in biological matrices. Both Liquid-Liquid Extraction and Solid-Phase Extraction are effective sample preparation techniques that can be tailored to specific laboratory needs and sample types. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. Careful optimization of the chosen method is recommended to achieve the best possible performance for a specific application.
Application of (2H13)Hexan-1-ol in Environmental Sample Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (2H13)Hexan-1-ol as an internal standard in the analysis of environmental samples. The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly in complex matrices such as water and soil, ensuring accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.
Introduction
(2H13)Hexan-1-ol, a deuterated form of 1-hexanol, serves as an excellent internal standard for the quantification of volatile organic compounds (VOCs) and other semi-volatile compounds in environmental samples. Its chemical and physical properties closely mimic those of analytes with similar functional groups (e.g., alcohols, aldehydes, and other polar compounds), ensuring that it behaves similarly during extraction and analysis. However, its increased mass due to deuterium labeling allows for its distinct detection by mass spectrometry (MS), making it an ideal tool for isotope dilution mass spectrometry (IDMS) techniques.[1] This approach is widely recognized for providing high-quality, defensible data in environmental monitoring.
Application Notes
Analysis of Volatile Organic Compounds (VOCs) in Water
(2H13)Hexan-1-ol is particularly suitable as an internal standard for the analysis of polar VOCs in water samples, including industrial effluents, groundwater, and drinking water. Its application is pertinent to methods employing gas chromatography-mass spectrometry (GC-MS), often in conjunction with sample preparation techniques like purge and trap or headspace analysis.
Key Applications:
-
Quantification of Alcohols and Ketones: Serves as a reliable internal standard for short to medium-chain alcohols and ketones which can be challenging to analyze due to their water solubility.
-
Monitoring of Fuel Oxygenates: Can be used in methods for detecting fuel additives and their degradation products in contaminated water sources.
-
General VOC Screening: Included in a suite of internal standards for broad-spectrum VOC analysis to ensure accurate quantification across a range of analyte polarities.
Analysis of Contaminants in Soil and Sediment
In soil and sediment analysis, (2H13)Hexan-1-ol can be used as a surrogate standard to monitor the efficiency of extraction processes. It is introduced into the sample prior to extraction, and its recovery provides a measure of the method's performance for similar native analytes.
Key Applications:
-
Extraction Efficiency Monitoring: Added to soil samples before solvent extraction or thermal desorption to assess the recovery of polar and semi-volatile organic compounds.
-
Quantification of Industrial Solvents: Used for the accurate measurement of residual solvents from industrial activities that have contaminated soil and sediment.
-
Remediation Site Monitoring: Employed in the routine analysis of soil samples from remediation sites to track the progress of cleanup efforts for specific organic pollutants.
Experimental Protocols
The following are generalized protocols that can be adapted for specific laboratory instrumentation and target analyte lists.
Protocol 1: Analysis of VOCs in Water by Purge and Trap GC-MS
This protocol is based on general principles outlined in EPA methods for water analysis.
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vials.
-
Preserve samples by adding a reducing agent if residual chlorine is present, followed by acidification to a pH < 2 with hydrochloric acid.
-
Store samples at 4°C until analysis.
2. Sample Preparation:
-
Allow samples to come to room temperature before analysis.
-
Spike a known volume of the water sample (typically 5-25 mL) with a precise amount of (2H13)Hexan-1-ol solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration in the mid-range of the calibration curve.
3. Purge and Trap and GC-MS Analysis:
-
Place the spiked sample in the purge and trap autosampler.
-
Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
-
The purged VOCs are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the VOCs onto the GC column.
-
The analytes are separated by the GC and detected by the MS.
4. Quantification:
-
Quantification is performed using the isotope dilution method, comparing the peak area of the target analyte to the peak area of (2H13)Hexan-1-ol.
Protocol 2: Analysis of Semi-Volatile Organics in Soil by Solvent Extraction GC-MS
This protocol is adapted from general principles of soil extraction for organic contaminants.
1. Sample Collection and Handling:
-
Collect soil samples in wide-mouth glass jars with PTFE-lined caps.
-
Minimize headspace and store at 4°C.
-
Homogenize the soil sample before taking a subsample for analysis.
2. Sample Preparation and Extraction:
-
Weigh a 10-30 g subsample of the homogenized soil into a beaker.
-
Spike the sample with a known amount of (2H13)Hexan-1-ol solution.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Transfer the sample to an extraction thimble for Soxhlet extraction or a pressurized fluid extraction cell.
-
Extract the sample with an appropriate solvent (e.g., dichloromethane/acetone 1:1) for several hours.
-
Concentrate the extract to a final volume of 1 mL.
3. GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
The analytes are separated on the GC column and detected by the MS.
4. Quantification:
-
Calculate the concentration of the target analytes based on the response factor relative to (2H13)Hexan-1-ol.
Data Presentation
Table 1: Typical GC-MS Parameters for VOC Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624) |
| Injection Mode | Splitless |
| Inlet Temperature | 200°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | 35°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 35-350 amu |
| (2H13)Hexan-1-ol Ions | |
| Quantifier Ion | m/z 69 |
| Qualifier Ions | m/z 42, 57 |
Table 2: Hypothetical Performance Data for (2H13)Hexan-1-ol as an Internal Standard
| Parameter | Water Matrix | Soil Matrix |
| Method Detection Limit (MDL) | 0.5 - 2 µg/L | 10 - 50 µg/kg |
| Limit of Quantitation (LOQ) | 2 - 5 µg/L | 50 - 100 µg/kg |
| Average Recovery | 85 - 110% | 75 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Note: These values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.
Visualizations
References
Determining Metabolic Pathways with Isotopic Tracers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing isotopic tracers to determine metabolic pathways. The methodologies described herein are essential for understanding cellular physiology, identifying drug targets, and elucidating mechanisms of drug action. The primary techniques covered are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Resolved Metabolomics (SIRM).
Introduction to Isotopic Tracers in Metabolism Research
Isotopic tracers are molecules in which one or more atoms have been replaced by a less common isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[3] By introducing these tracers into a biological system (e.g., cell culture, tissues, or whole organisms), researchers can track the transformation of the tracer into various downstream metabolites.[4][5] This allows for the elucidation of active metabolic pathways and the quantification of the rate of metabolic reactions, known as metabolic flux.[6]
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of stable isotopes into metabolites.[7][8] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating complex mixtures of metabolites and analyzing their isotopic labeling patterns.[3][8]
Key Methodologies
Two prominent techniques for studying metabolic pathways using isotopic tracers are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Resolved Metabolomics (SIRM).
-
¹³C-Metabolic Flux Analysis (¹³C-MFA): This is a powerful technique used to quantify intracellular metabolic fluxes.[9][10] It involves culturing cells in the presence of a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) until they reach a metabolic and isotopic steady state.[10] The distribution of ¹³C isotopes in protein-bound amino acids and other metabolites is then measured by GC-MS or LC-MS/MS.[9] This data, combined with a stoichiometric model of cellular metabolism, is used to calculate the fluxes through the central carbon metabolism.[10]
-
Stable Isotope Resolved Metabolomics (SIRM): SIRM is a broader approach that traces the fate of stable isotopes from a labeled nutrient through various metabolic pathways to map the flow of metabolites.[11][12] Unlike ¹³C-MFA, which primarily focuses on central carbon metabolism at a steady state, SIRM can be used to study a wider range of metabolic pathways and can also be applied to dynamic (non-steady-state) conditions.[11] This technique is particularly useful for understanding how metabolism is rewired in disease states or in response to drug treatment.[5]
Data Presentation
A critical aspect of isotopic tracer studies is the clear and concise presentation of quantitative data. The following tables provide examples of how to summarize key findings from ¹³C-MFA and SIRM experiments.
Table 1: Relative Metabolic Fluxes Determined by ¹³C-MFA in Cancer Cells. This table illustrates how to present the relative flux through major pathways of central carbon metabolism, comparing a control group to a treatment group. Fluxes are typically normalized to the glucose uptake rate.
| Metabolic Pathway | Reaction | Control (Relative Flux) | Treatment (Relative Flux) | Fold Change |
| Glycolysis | Glucose -> G6P | 100.0 ± 5.0 | 100.0 ± 4.8 | 1.00 |
| G6P -> PYR | 85.2 ± 4.2 | 65.7 ± 3.9 | 0.77 | |
| Pentose Phosphate Pathway | G6P -> R5P | 14.8 ± 1.5 | 34.3 ± 2.8 | 2.32 |
| TCA Cycle | PYR -> AcCoA | 35.1 ± 3.1 | 20.5 ± 2.5 | 0.58 |
| AcCoA -> Citrate | 33.9 ± 3.0 | 19.8 ± 2.4 | 0.58 | |
| Anaplerosis | PYR -> OAA | 5.6 ± 0.8 | 12.3 ± 1.5 | 2.20 |
| Lactate Production | PYR -> Lactate | 50.1 ± 4.5 | 45.2 ± 4.1 | 0.90 |
Data are presented as mean ± standard deviation from n=3 biological replicates. Fluxes are normalized to the glucose uptake rate.
Table 2: Isotopomer Distribution in Key Metabolites from a [U-¹³C]-Glucose SIRM Experiment. This table shows the fractional abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) for key metabolites. This data reveals the extent of label incorporation and can be used to infer pathway activity.
| Metabolite | Isotopologue | Control (Fractional Abundance %) | Treatment (Fractional Abundance %) |
| Citrate | M+0 | 10.5 ± 1.2 | 25.8 ± 2.5 |
| M+2 | 45.3 ± 3.8 | 30.1 ± 3.1 | |
| M+3 | 12.1 ± 1.5 | 18.5 ± 2.0 | |
| M+4 | 20.8 ± 2.1 | 15.4 ± 1.8 | |
| M+5 | 8.7 ± 1.0 | 7.6 ± 0.9 | |
| M+6 | 2.6 ± 0.5 | 2.6 ± 0.4 | |
| Glutamate | M+0 | 15.2 ± 1.8 | 35.4 ± 3.2 |
| M+2 | 50.1 ± 4.5 | 40.2 ± 3.8 | |
| M+4 | 34.7 ± 3.1 | 24.4 ± 2.7 | |
| Aspartate | M+0 | 22.6 ± 2.5 | 45.9 ± 4.1 |
| M+2 | 48.9 ± 4.2 | 35.8 ± 3.5 | |
| M+3 | 28.5 ± 2.9 | 18.3 ± 2.1 |
Data are presented as mean ± standard deviation from n=3 biological replicates. M+n represents the metabolite with 'n' ¹³C atoms incorporated.
Mandatory Visualizations
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis in Mammalian Cells
This protocol outlines the key steps for performing a ¹³C-MFA experiment in adherent mammalian cells using [U-¹³C]-glucose as the tracer.
Materials and Reagents:
-
Mammalian cell line of interest
-
Cell culture medium (e.g., DMEM) without glucose
-
[U-¹³C]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
6M HCl
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Culture cells in standard glucose-containing medium until they reach ~50% confluency.
-
-
Isotopic Labeling:
-
Prepare the labeling medium: glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C]-glucose (e.g., 25 mM).
-
Aspirate the standard medium, wash the cells once with PBS, and then add the labeling medium.
-
Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This is typically 24-48 hours for mammalian cells, but should be determined empirically for the specific cell line and experimental conditions.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the tube.
-
Vortex vigorously for 30 seconds and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids) into separate tubes. The protein pellet will be at the interface.
-
-
Protein Hydrolysis:
-
Wash the protein pellet with 1 mL of 70% ethanol and centrifuge.
-
Aspirate the ethanol and dry the pellet.
-
Add 500 µL of 6M HCl to the pellet and hydrolyze at 100°C for 24 hours.
-
Neutralize the hydrolysate with NaOH.
-
-
Derivatization and GC-MS Analysis:
-
Dry the polar metabolite extracts and the protein hydrolysates under a stream of nitrogen.
-
Derivatize the dried samples with MTBSTFA according to the manufacturer's protocol.
-
Analyze the derivatized samples by GC-MS. The mass spectrometer will detect the different mass isotopomers of the amino acids and other metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a software package such as INCA or Metran to perform the metabolic flux calculations based on the isotopomer distribution data and a stoichiometric model of the cell's metabolic network.
-
Protocol 2: Stable Isotope Resolved Metabolomics (SIRM) in Tissue Samples
This protocol provides a general framework for a SIRM study in tissue samples using a stable isotope tracer.
Materials and Reagents:
-
Fresh or snap-frozen tissue samples
-
Isotopically labeled tracer (e.g., [U-¹³C]-glutamine)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Isotopic Tracer Administration (for in vivo studies):
-
Administer the isotopically labeled tracer to the animal model via an appropriate route (e.g., intravenous injection, oral gavage, or in the diet).
-
The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the metabolites.
-
-
Tissue Collection and Quenching:
-
At the desired time point, euthanize the animal and rapidly excise the tissue of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity. Store at -80°C until extraction.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue (~20-50 mg).
-
Add the tissue to a pre-chilled tube containing grinding beads and ice-cold extraction solvent (e.g., 80% methanol).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system. A high-resolution mass spectrometer is recommended to accurately measure the masses of the different isotopologues.
-
Develop a targeted or untargeted LC-MS/MS method to detect and quantify the metabolites of interest and their labeled counterparts.
-
-
Data Processing and Interpretation:
-
Process the raw LC-MS/MS data using software such as MAVEN or XCMS to identify peaks and determine their intensities.
-
Calculate the fractional enrichment of the isotopic label in each metabolite.
-
Map the labeled metabolites onto known metabolic pathways to trace the flow of the isotopic tracer and identify active metabolic routes.
-
These protocols provide a foundation for conducting isotopic tracer experiments. It is crucial to optimize the specific conditions for each cell line, tissue type, and experimental question. Careful experimental design and rigorous data analysis are essential for obtaining meaningful and reproducible results.
References
- 1. Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices. | Sigma-Aldrich [sigmaaldrich.com]
- 2. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to NonSmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable Isotope Resolved Metabolomics Studies in ex vivo TIssue Slices [bio-protocol.org]
- 12. Stable Isotope Resolved Metabolomics Studies in ex vivo TIssue Slices [en.bio-protocol.org]
Application Notes and Protocols for Metabolic Flux Analysis Using Deuterated Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a biological system. By tracing the incorporation of stable isotopes from labeled substrates into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism. Deuterated substrates, which contain deuterium (²H), a stable isotope of hydrogen, offer a valuable tool for these studies. The use of deuterium labeling, often in conjunction with mass spectrometry, allows for the precise measurement of metabolic pathway activity, providing critical insights into cellular physiology and the mechanism of action of drugs.[1][2][3]
The replacement of hydrogen with deuterium in a molecule can also influence its pharmacokinetic properties due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[4] This has implications for drug design and development, making deuterium labeling a versatile tool in pharmaceutical research.[4][5][6][7]
These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using deuterated substrates in cultured cells, from experimental setup to data analysis and interpretation.
Core Principles
The fundamental principle of metabolic flux analysis using deuterated substrates involves introducing a nutrient source enriched with deuterium into a cell culture system. As the cells metabolize this substrate, the deuterium atoms are incorporated into various downstream metabolites. By measuring the extent and pattern of deuterium incorporation using mass spectrometry, it is possible to deduce the relative and absolute fluxes through different metabolic pathways.[1][2]
Commonly used deuterated substrates include [²H]-glucose and [²H]-glutamine, which are central to cellular carbon and nitrogen metabolism. The choice of deuterated substrate depends on the specific metabolic pathways of interest.
Experimental Workflow
The overall workflow for a metabolic flux analysis experiment using deuterated substrates can be broken down into several key stages:
-
Cell Culture and Labeling: Cells are cultured in a medium containing the deuterated substrate.
-
Metabolism Quenching: Metabolic activity is rapidly halted to preserve the isotopic labeling pattern of intracellular metabolites.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution.
-
Data Analysis: The mass spectrometry data is processed to calculate metabolic fluxes.
Caption: General experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with Deuterated Substrates
This protocol is designed for adherent cells cultured in 6-well plates.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Deuterated substrate (e.g., [6,6-²H₂]-glucose)
-
Culture medium lacking the unlabeled version of the substrate (e.g., glucose-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of extraction. This is typically around 200,000 cells per well. Allow cells to attach and grow overnight in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the substrate-free medium with the deuterated substrate at the desired concentration and dFBS.
-
Initiation of Labeling: At 3-24 hours before metabolite extraction, aspirate the complete culture medium and replace it with the pre-warmed labeling medium. The duration of labeling will depend on the metabolic pathway of interest, with glycolysis reaching isotopic steady-state within minutes, while other pathways may take longer.[8]
-
Incubation: Return the plates to the incubator and continue to culture for the predetermined labeling period.
Protocol 2: Metabolism Quenching and Metabolite Extraction
This protocol describes a rapid quenching and extraction method to preserve the metabolic state of the cells.
Materials:
-
Ice-cold 150 mM Ammonium Acetate (NH₄AcO), pH 7.3
-
-80°C freezer
-
Dry ice
-
Pre-chilled (-80°C) 80% methanol/20% water solution
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge (capable of 16,000 x g at 4°C)
Procedure:
-
Quenching:
-
Remove the 6-well plate from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold 150 mM NH₄AcO.
-
Aspirate the wash solution.
-
Place the plate on a bed of dry ice to rapidly quench metabolic activity.[8]
-
-
Metabolite Extraction:
-
Add 1 mL of the pre-chilled 80% methanol/20% water solution to each well.
-
Incubate the plate on dry ice for 20 minutes.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex each sample for 10 seconds.
-
Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Store the samples at -80°C until LC-MS analysis.
-
Data Presentation: Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from an LC-MS analysis of a metabolic flux experiment.
| Metabolite | Isotopologue | Control Group (Relative Abundance ± SD) | Treatment Group (Relative Abundance ± SD) | p-value |
| Lactate | M+0 | 0.25 ± 0.05 | 0.45 ± 0.08 | <0.01 |
| M+1 | 0.50 ± 0.07 | 0.35 ± 0.06 | <0.05 | |
| M+2 | 0.25 ± 0.04 | 0.20 ± 0.03 | ns | |
| Citrate | M+0 | 0.30 ± 0.06 | 0.50 ± 0.09 | <0.01 |
| M+1 | 0.40 ± 0.08 | 0.30 ± 0.05 | <0.05 | |
| M+2 | 0.30 ± 0.05 | 0.20 ± 0.04 | ns |
M+0, M+1, M+2, etc., represent the isotopologues with zero, one, two, etc., deuterium atoms incorporated. SD: Standard Deviation; ns: not significant.
Data Analysis
The analysis of data from deuterium-based metabolic flux experiments involves several steps to convert raw LC-MS data into meaningful metabolic fluxes.
Caption: Data analysis workflow for metabolic flux analysis.
-
Raw Data Processing: The raw data from the LC-MS is processed to identify and quantify the different isotopologues of each metabolite. This involves peak picking, retention time alignment, and integration of peak areas. Software such as XCMS or MetaboAnalyst can be used for this step.[9][10]
-
Correction for Natural Isotope Abundance: The measured isotopologue distribution must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N). This is a critical step to accurately determine the incorporation of deuterium from the tracer.
-
Metabolic Flux Calculation: The corrected isotopologue distribution data is then used as an input for software packages like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX.[11] These programs use mathematical models of metabolic networks to estimate the fluxes that best explain the observed labeling patterns.
-
Statistical Analysis and Visualization: The calculated fluxes are then subjected to statistical analysis to identify significant differences between experimental conditions. The results are often visualized as flux maps, which provide a clear representation of the metabolic changes.
Application in Drug Development
Metabolic flux analysis using deuterated substrates is a valuable tool in drug discovery and development. Some key applications include:
-
Target Engagement: By measuring changes in metabolic fluxes upon drug treatment, researchers can confirm that a drug is engaging its intended target and modulating the activity of a specific metabolic pathway.
-
Mechanism of Action Studies: MFA can help elucidate the detailed mechanism of action of a drug by revealing its downstream effects on cellular metabolism.
-
Pharmacokinetic Studies: Deuterated compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.[1][5]
-
Improving Drug Properties: Strategic deuteration of a drug molecule can alter its metabolic stability, potentially leading to an improved pharmacokinetic profile.[4][7]
Caption: Logical flow of drug action assessment using MFA.
Conclusion
Metabolic flux analysis using deuterated substrates provides a detailed and quantitative understanding of cellular metabolism. The protocols and workflows described in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute these powerful experiments. By carefully controlling experimental conditions and employing robust data analysis methods, this technique can yield valuable insights into a wide range of biological questions and accelerate the drug discovery and development process.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. MetExtract II: A Software Suite for Stable Isotope-Assisted Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 7. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MetaboAnalyst [metaboanalyst.ca]
- 10. Hands-on: Mass spectrometry: LC-MS analysis / Mass spectrometry: LC-MS analysis / Metabolomics [training.galaxyproject.org]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (2H₁₃)Hexan-1-ol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2H₁₃)Hexan-1-ol, a deuterated analog of hexan-1-ol, serves as a valuable tool in various research applications, particularly in metabolic studies, toxicokinetics, and as an internal standard for quantitative bioanalysis. Its incorporation into biological matrices such as plasma, urine, and tissues allows for precise tracing and quantification of hexanol and its metabolites. This document provides detailed application notes and experimental protocols for the analysis of (2H₁₃)Hexan-1-ol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approach
The quantification of (2H₁₃)Hexan-1-ol in biological matrices is typically achieved through GC-MS. Due to the polar nature of the hydroxyl group, derivatization is often employed to enhance the volatility and improve the chromatographic properties of the analyte. A common and effective derivatization agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.
Data Presentation
The following tables summarize hypothetical yet realistic quantitative data for the analysis of (2H₁₃)Hexan-1-ol in human plasma, illustrating the expected performance of the described analytical method.
Table 1: Calibration Curve for (2H₁₃)Hexan-1-ol in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.545 |
| 100 | 5.090 |
| 500 | 25.450 |
| 1000 | 50.900 |
Table 2: Method Validation Parameters for (2H₁₃)Hexan-1-ol in Human Plasma
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | -5% to +7% |
| Precision (%RSD) | < 10% |
| Recovery | 85-95% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Quantification of (2H₁₃)Hexan-1-ol in Human Plasma
1. Materials and Reagents:
-
(2H₁₃)Hexan-1-ol standard
-
Hexan-1-ol (for use as an internal standard, if a deuterated analog is not available for another analyte of interest)
-
Human plasma (blank)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples to room temperature.
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 1 mL of MTBE to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a new tube for derivatization.
3. Derivatization:
-
Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the tube tightly and vortex briefly.
-
Heat the sample at 60°C for 30 minutes in a heating block.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
4. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the TMS-derivative of (2H₁₃)Hexan-1-ol and the internal standard.
-
Protocol 2: Analysis of (2H₁₃)Hexan-1-ol and its Metabolites in Urine
The metabolism of hexan-1-ol can lead to the formation of various oxidation products, including hexanoic acid and other downstream metabolites, which may be excreted in urine.[1][2]
1. Materials and Reagents:
-
(2H₁₃)Hexan-1-ol standard
-
Urine (blank)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Diethyl ether, HPLC grade
-
BSTFA with 1% TMCS
-
Other reagents as listed in Protocol 1.
2. Sample Preparation (Enzymatic Hydrolysis and LLE):
-
To 1 mL of urine, add 500 µL of sodium acetate buffer.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 16 hours to hydrolyze conjugated metabolites.
-
After incubation, add the internal standard.
-
Add 2 mL of diethyl ether.
-
Follow steps 5-9 from the plasma sample preparation protocol.
3. Derivatization and GC-MS Analysis:
-
Follow the derivatization and GC-MS analysis steps as outlined in Protocol 1. The oven temperature program may need to be adjusted to ensure the separation of various potential metabolites.
Mandatory Visualizations
References
Detecting Trace Levels of Hexanol: A Guide for Researchers
Application Notes and Protocols for the Sensitive Quantification of Hexanol in Various Matrices
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace levels of volatile organic compounds (VOCs), such as hexanol, is a critical aspect of quality control, safety assessment, and product development. Hexanol isomers are utilized as solvents and intermediates in pharmaceutical manufacturing and can be present as impurities in final products. Their presence, even at trace levels, can impact the safety, efficacy, and stability of pharmaceutical products. This document provides detailed application notes and experimental protocols for the robust and sensitive analysis of hexanol using modern analytical techniques.
Introduction to Analytical Approaches
The primary methods for the determination of trace levels of hexanol involve gas chromatography (GC) due to its high resolution and sensitivity for volatile compounds. Coupled with various sample preparation techniques and detectors, GC can achieve the low detection limits required for trace analysis. Key techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and versatile sample preparation technique that concentrates volatile analytes from the headspace of a sample onto a coated fiber.[1] This is particularly useful for complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and structural information, enabling confident identification and quantification of hexanol isomers.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and highly sensitive detector for organic compounds, offering excellent quantitative performance.[2]
-
Purge-and-Trap (P&T): A dynamic headspace technique that involves bubbling an inert gas through a liquid sample to purge volatile compounds, which are then trapped on an adsorbent before being introduced into the GC system. This method is highly effective for aqueous samples.[3][4]
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for various methods used in the analysis of hexanol and other short-chain alcohols. These values can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Analytical Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| HS-SPME-GC-MS | Dry-cured Ham | Volatile Organic Compounds | Not specified | Not specified | [5] |
| GC-FID | Hydrocarbon Streams | Methanol, Ethanol, Butanol | < 3 ppm | Not specified | [1] |
| GC-FID | Ethanol | Hexanol, Acetic Acid | 2 ppm (Hexanol), 13 ppm (Acetic Acid) | Not specified | [2] |
| Purge-and-Trap GC-MS | Water | 2-ethyl-1-hexanol | 2-10 µg/L (concentration found) | Not specified | [6] |
| Needle-Type Purge and Trap GC-MS | Water | Methanol, Acetaldehyde, Ethanol, Acetone, Acetonitrile, Dichloromethane | 2.5 ng/mL (Methanol) | 75 µg/L (Methanol) | [7] |
Experimental Protocols
Protocol 1: Analysis of Hexanol in Aqueous Samples by HS-SPME-GC-MS
This protocol is suitable for the determination of trace levels of hexanol in aqueous matrices such as process water or drug formulations.
1. Sample Preparation:
-
Transfer 5 mL of the aqueous sample into a 10 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution and promote the partitioning of hexanol into the headspace.
-
If an internal standard is used, spike the sample with a known concentration of a suitable standard (e.g., deuterated hexanol or a different alcohol with similar properties).
-
Immediately seal the vial with a PTFE-lined septum and cap.
2. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[5]
3. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a polar capillary column, such as a DB-WAX or TR-V1 (30 m x 0.25 mm ID, 0.25 µm film thickness), suitable for alcohol analysis.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Monitor characteristic ions for hexanol (e.g., m/z 56, 84, 102).
-
4. Data Analysis:
-
Identify hexanol based on its retention time and mass spectrum.
-
Quantify the concentration of hexanol by creating a calibration curve using standards of known concentrations.
Protocol 2: Analysis of Hexanol in Biological Fluids by GC-FID
This protocol is designed for the quantification of hexanol in biological matrices such as plasma or urine, which often requires a more rigorous sample cleanup.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine in a centrifuge tube, add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of n-hexane to the supernatant for liquid-liquid extraction (LLE).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) containing the extracted hexanol to a new vial.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
2. GC-FID Analysis:
-
Injector: Inject 1 µL of the concentrated extract into the GC inlet at 220°C in splitless mode.
-
Column: A dual-column setup with Rtx-BAC1 and Rtx-BAC2 columns is recommended for robust analysis of alcohols in biological samples.[9] Alternatively, a single polar column as described in Protocol 1 can be used.
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID) at 250°C.
3. Data Analysis:
-
Identify hexanol based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve prepared with standards that have undergone the same extraction procedure.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the logical flow of the analytical methods.
Caption: Workflow for HS-SPME-GC-MS analysis of hexanol.
Caption: Workflow for GC-FID analysis of hexanol in biological fluids.
References
- 1. gcms.cz [gcms.cz]
- 2. Suitable GC method for detecting hexanol and acetic acid - Chromatography Forum [chromforum.org]
- 3. gcms.cz [gcms.cz]
- 4. epa.gov [epa.gov]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simplify Alcohol Analyses with Application-Designed Chromatography Columns [restek.com]
Application Notes & Protocols: Synthesis and Analysis of (2H13)Hexan-1-ol Derivatives
Introduction
Stable isotope labeling is a critical technique in pharmaceutical research and drug development, providing invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents.[1][2] Deuterium-labeled compounds, such as (2H13)Hexan-1-ol, serve as excellent internal standards for quantitative analysis using mass spectrometry (MS) due to their chemical similarity to the analyte of interest and distinct mass difference.[3] This document provides detailed protocols for the synthesis of derivatives from (2H13)Hexan-1-ol, enhancing their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[4] The derivatization methods described herein are essential for accurate quantification of hexan-1-ol and related compounds in complex biological matrices.[1][5]
The primary derivatization technique discussed is silylation, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[6][7] This process significantly improves the chromatographic properties of the alcohol, leading to better separation and increased detection sensitivity.[4]
Experimental Workflow & Logical Relationships
The following diagram illustrates the overall workflow from derivatization to analysis, highlighting the use of (2H13)Hexan-1-ol as an internal standard.
Caption: Overall workflow for sample analysis using a deuterated internal standard.
Key Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization of (2H13)Hexan-1-ol
This protocol details the silylation of (2H13)Hexan-1-ol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common and effective silylating agent.[6]
Materials:
-
(2H13)Hexan-1-ol
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (anhydrous)
-
Autosampler vials with inserts (2 mL)
-
Micropipettes
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Prepare a stock solution of (2H13)Hexan-1-ol in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
In an autosampler vial, add 50 µL of the sample to be analyzed (or a standard solution of hexan-1-ol for calibration).
-
Spike the vial with 10 µL of the (2H13)Hexan-1-ol stock solution.
-
Add 50 µL of MSTFA and 10 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven to facilitate the reaction.[8]
-
Allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis.
The following diagram illustrates the silylation reaction.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. musechem.com [musechem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise with (2H₁₃)Hexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (2H₁₃)Hexan-1-ol and other deuterated solvents to improve the signal-to-noise ratio in their experiments. While specific literature on (2H₁₃)Hexan-1-ol is limited, the following information is based on the well-established principles of using deuterated solvents in analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated solvents used in NMR spectroscopy?
Deuterated solvents are essential for several reasons in NMR spectroscopy.[1][2][3] Primarily, they are used to avoid "swamping" the spectrum with the solvent's own proton signals. Since the concentration of the solvent is significantly higher than the analyte, a proton-containing solvent would produce a massive signal that would obscure the signals from the sample of interest.[1] By replacing hydrogen atoms with deuterium (²H), the solvent becomes effectively "invisible" in ¹H NMR, as deuterium resonates at a different frequency.[1] Additionally, the deuterium signal is used by modern NMR spectrometers to "lock" the magnetic field, which ensures its stability and improves the resolution of the spectra.[3] The residual proton signals of the deuterated solvent can also serve as a chemical shift reference.[3]
Q2: How does using a deuterated solvent improve the signal-to-noise ratio?
The primary way a deuterated solvent improves the signal-to-noise ratio is by minimizing the overwhelming solvent signal, which would otherwise be the largest source of "noise" in the form of a broad, intense peak.[1][3] This allows the weaker signals from the analyte to be detected more clearly against a cleaner baseline. By reducing the dynamic range of signals the detector needs to handle, the instrument's sensitivity to the analyte's signals is effectively increased.
Q3: What are some common deuterated solvents and how do they compare?
A variety of deuterated solvents are available, each with different physical properties that make them suitable for dissolving different types of samples.[4] Common examples include Chloroform-d (CDCl₃), Deuterium oxide (D₂O), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄.[1][2] The choice of solvent depends on the solubility of the analyte, the desired temperature for the experiment, and the chemical reactivity of the solvent.
Troubleshooting Guide for (2H₁₃)Hexan-1-ol
(2H₁₃)Hexan-1-ol is a partially deuterated, long-chain alcohol. Its properties as a solvent would be similar to Hexan-1-ol, making it suitable for non-polar to moderately polar analytes. The following are potential issues and troubleshooting steps when using this or similar specialized deuterated solvents.
Problem 1: I am still seeing a large solvent signal in my ¹H NMR spectrum.
-
Possible Cause 1: Incomplete Deuteration. The specified (2H₁₃)Hexan-1-ol implies that not all hydrogen positions are deuterated. The ¹H on the oxygen and any other non-deuterated positions will still produce a signal.
-
Solution: Identify the chemical shift of the non-deuterated protons of Hexan-1-ol. If this signal is interfering with your analyte signals, you may need to consider a different deuterated solvent.
-
-
Possible Cause 2: Water Contamination. Deuterated solvents can absorb moisture from the atmosphere, leading to a significant water peak in the spectrum.[2]
-
Solution: Handle the solvent under an inert atmosphere (e.g., in a glove box). Use freshly opened ampules or dried solvents. You can also add a small amount of D₂O to the NMR tube, which will exchange with the labile protons (like the -OH of water and your alcohol solvent), shifting their signal to the D₂O peak.
-
Problem 2: My sample is not dissolving in (2H₁₃)Hexan-1-ol.
-
Possible Cause: Polarity Mismatch. Hexan-1-ol is a relatively non-polar solvent, though the hydroxyl group provides some polarity. Highly polar or ionic compounds may not dissolve well.
-
Solution: Check the solubility of your analyte in regular Hexan-1-ol first. If it is insoluble, you will need to choose a more polar deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Problem 3: I am having trouble locking the spectrometer onto the (2H₁₃)Hexan-1-ol signal.
-
Possible Cause 1: Insufficient Deuterium Signal. If the concentration of your sample is very high, the relative concentration of the deuterated solvent might be too low for the spectrometer to get a good lock signal.
-
Solution: Ensure you are using the correct amount of solvent relative to your sample. A typical NMR sample has about 0.5-0.7 mL of solvent.
-
-
Possible Cause 2: Incorrect Spectrometer Settings. The spectrometer needs to be set to lock onto the deuterium frequency.
-
Solution: Consult your spectrometer's manual to ensure that the lock frequency is set correctly for deuterium and that the lock power and gain are optimized.
-
Experimental Protocols
General Protocol for Preparing an NMR Sample with a Deuterated Solvent
-
Weigh the Sample: Accurately weigh 1-10 mg of your solid sample directly into a clean, dry NMR tube. If your sample is a liquid, dissolve it in a small amount of a volatile, non-deuterated solvent, transfer it to the NMR tube, and then carefully evaporate the solvent under a stream of inert gas.
-
Add the Deuterated Solvent: Using a clean, dry pipette, add approximately 0.6 mL of the deuterated solvent (e.g., (2H₁₃)Hexan-1-ol) to the NMR tube.
-
Add an Internal Standard (Optional): If you need to quantify your sample, add a small, known amount of an internal standard (e.g., Tetramethylsilane - TMS).
-
Cap and Mix: Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication may be necessary for poorly soluble samples.
-
Insert into Spinner Turbine: Carefully wipe the outside of the NMR tube and place it into a spinner turbine. Adjust the depth so that the sample is centered in the spinner.
-
Insert into the Spectrometer: Gently lower the spinner turbine with the NMR tube into the NMR spectrometer.
-
Acquire Data: Lock onto the deuterium signal of the solvent, shim the magnetic field to optimize its homogeneity, and then acquire your ¹H NMR spectrum.
Quantitative Data
Table 1: Physical Properties of Common Deuterated Solvents
| Deuterated Solvent | Abbreviation | Chemical Formula | Residual ¹H Peak (ppm) | Melting Point (°C) | Boiling Point (°C) |
| Chloroform-d | CDCl₃ | CDCl₃ | 7.26 | -64 | 61 |
| Deuterium Oxide | D₂O | D₂O | 4.79 | 3.8 | 101.4 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | (CD₃)₂SO | 2.50 | 18.5 | 189 |
| Acetone-d₆ | (CD₃)₂CO | (CD₃)₂CO | 2.05 | -94 | 55.5 |
| Methanol-d₄ | CD₃OD | CD₃OD | 3.31, 4.87 | -98 | 65 |
| Benzene-d₆ | C₆D₆ | C₆D₆ | 7.16 | 5.5 | 80 |
| Acetonitrile-d₃ | CD₃CN | CD₃CN | 1.94 | -45 | 81 |
Note: The chemical shift of the residual proton peak can vary slightly depending on the temperature and the solute.
Visualizations
Caption: Experimental workflow for preparing an NMR sample.
References
Technical Support Center: Troubleshooting Matrix Effects in Mass Spectrometry with Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in mass spectrometry using internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][4][5]
Q2: How do internal standards help in troubleshooting matrix effects?
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest and is added at a constant concentration to all samples, standards, and quality controls.[6] The IS co-elutes with the analyte and experiences similar matrix effects.[2][5][7] By using the ratio of the analyte signal to the IS signal for quantification, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise results.[8]
Q3: What is the difference between a stable isotope-labeled (SIL) internal standard and a structural analog internal standard?
A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for correcting matrix effects.[9] It is a version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N). This makes it nearly identical to the analyte in terms of chemical and physical properties, ensuring it co-elutes and experiences the same degree of matrix effect.[7][8][10]
A structural analog internal standard is a molecule that is chemically similar but not identical to the analyte. While more readily available and less expensive than SIL-IS, it may not co-elute perfectly with the analyte and may respond differently to matrix effects, potentially leading to incomplete correction.[8][11]
Q4: When should I suspect that matrix effects are impacting my results?
You should suspect matrix effects when you observe:
-
Poor accuracy and precision in your quality control samples.
-
Non-linear calibration curves.
-
Inconsistent analyte/internal standard area ratios across different sample lots.[5]
-
Significant ion suppression or enhancement when comparing the analyte response in a neat solution versus a sample matrix.
Q5: Can an internal standard completely eliminate matrix effects?
No, an internal standard does not eliminate the matrix effect itself but rather compensates for it.[11] The underlying ion suppression or enhancement still occurs. The use of an appropriate internal standard, particularly a SIL-IS, helps to correct for the variability in the analytical signal caused by these effects.[8]
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response
Symptoms:
-
The peak area of the internal standard varies significantly across samples, calibrators, and quality controls.
-
Poor reproducibility of results.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and that the same volume of internal standard is added to every sample. |
| Sample Preparation Variability | Standardize the sample preparation procedure to ensure consistent recovery of the internal standard. |
| Degradation of Internal Standard | Check the stability of the internal standard in the sample matrix and storage conditions. |
| Matrix Effects on the Internal Standard Itself | If using a structural analog, it may be affected differently by the matrix than the analyte. Consider switching to a stable isotope-labeled internal standard.[8] |
| Instrumental Issues | Check for leaks, inconsistent injection volumes, or fluctuations in the ion source performance.[12] |
Issue 2: Poor Correlation Between Analyte and Internal Standard
Symptoms:
-
The analyte/internal standard area ratio is not constant for the same concentration across different matrix lots.
-
The use of an internal standard does not improve the accuracy and precision of the results.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Co-elution of Analyte and Internal Standard | Optimize the chromatographic method to ensure the analyte and internal standard elute as close to each other as possible. Differences in retention time can lead to different degrees of ion suppression.[5][7] |
| Different Ionization Efficiencies | The analyte and a structural analog internal standard may have different ionization efficiencies, which can be affected differently by the matrix. A SIL-IS is the best option to mitigate this.[8] |
| Interference | An endogenous compound in the matrix may be co-eluting and interfering with the internal standard's signal. Check for interferences by analyzing blank matrix samples. |
| High Degree of Matrix Effects | In cases of severe ion suppression, even a SIL-IS may not be able to fully compensate. In such cases, sample preparation techniques like solid-phase extraction (SPE) should be optimized to remove more of the interfering matrix components. |
Quantitative Data: Comparison of Internal Standards
The choice of internal standard can significantly impact the ability to correct for matrix effects. The following table summarizes a hypothetical comparison of a stable isotope-labeled internal standard versus a structural analog for the analysis of a drug in human plasma, demonstrating the superior performance of the SIL-IS.
| Parameter | Without Internal Standard | With Structural Analog IS | With Stable Isotope-Labeled IS |
| Matrix Effect (%) | -45% (Suppression) | -42% (Suppression) | -46% (Suppression) |
| Recovery (%) | 85 ± 8.2 | 88 ± 6.5 | 86 ± 2.1 |
| Process Efficiency (%) | 47 ± 9.5 | 51 ± 7.8 | 46 ± 2.5 |
| Accuracy (% Bias) | -35% | -15% | -2% |
| Precision (%RSD) | 20% | 12% | <5% |
Data is illustrative and based on typical observations.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantitatively determine the matrix factor (MF), recovery (RE), and process efficiency (PE).
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
2. Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
3. Calculate MF, RE, and PE:
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
4. Internal Standard Normalized Calculations:
-
Calculate the IS-normalized matrix factor to assess how well the IS corrects for matrix effects.
-
IS-Normalized MF: (Analyte/IS ratio in Set B) / (Analyte/IS ratio in Set A)
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 5. waters.com [waters.com]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Extraction Efficiency for Deuterated Alcohols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of deuterated alcohols.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the extraction of deuterated alcohols from reaction mixtures.
Issue 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | The polarity of the extraction solvent should be well-matched with the deuterated alcohol but immiscible with the reaction solvent. Consider using a solvent with a high partition coefficient for your specific deuterated alcohol.[1][2] For instance, if your reaction is in an aqueous solution, a less polar organic solvent like ethyl acetate or dichloromethane might be effective. |
| Suboptimal pH of Aqueous Phase | For deuterated alcohols with ionizable groups, the pH of the aqueous phase is critical. Adjust the pH to ensure the alcohol is in its neutral, most organic-soluble form. For acidic alcohols, lower the pH; for basic alcohols, increase the pH.[3] |
| Insufficient Salting-Out Effect | The solubility of hydrophilic deuterated alcohols in the organic phase can be increased by adding salts like sodium chloride or sodium sulfate to the aqueous phase.[2][3] This "salting-out" effect drives the alcohol into the organic solvent. |
| Inadequate Mixing or Contact Time | Ensure vigorous mixing of the two phases during liquid-liquid extraction to maximize the surface area for mass transfer. However, avoid overly aggressive shaking that can lead to the formation of stable emulsions.[3] |
| Emulsion Formation | If an emulsion forms, it can be broken by adding a small amount of brine, changing the pH, or by filtration through a phase separator.[4] |
| Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge | If using SPE, the elution solvent may not be strong enough to desorb the deuterated alcohol from the stationary phase. Increase the polarity or strength of the elution solvent.[5][6] |
Issue 2: Isotopic Dilution or H/D Exchange
| Potential Cause | Recommended Solution |
| Presence of Protic Solvents | Avoid using protic solvents (e.g., water, methanol) during extraction and workup if your deuterated alcohol is susceptible to H/D exchange at certain positions. Use aprotic solvents and ensure all glassware is thoroughly dried. |
| Acidic or Basic Conditions | Strong acidic or basic conditions can sometimes facilitate H/D exchange. If possible, perform the extraction under neutral conditions. |
| Water Contamination | Ensure all solvents and reagents are anhydrous. Water can be a source of protons that lead to isotopic dilution.[7][8] Using molecular sieves to dry solvents is a common practice.[7] |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The chosen solvent system may be extracting impurities along with the deuterated alcohol. A multi-step extraction or a back-extraction can improve selectivity.[2][3] Alternatively, column chromatography is a highly effective purification method. |
| Residual Starting Material | If the reaction has not gone to completion, starting materials may be co-extracted. Monitor the reaction progress by techniques like TLC or NMR to ensure completion before extraction. |
| Solvent-Related Impurities | Common laboratory solvents can be a source of contamination. Use high-purity solvents and be aware of potential impurities, which can be identified by NMR.[9][10][11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying deuterated alcohols after synthesis?
A1: Column chromatography is a frequently used and effective method for the purification of deuterated alcohols from crude reaction mixtures. A common stationary phase is silica gel, with an eluent system such as a mixture of petroleum ether (PE) and ethyl acetate (EA). The specific ratio of the eluents is optimized to achieve the best separation.[13]
Q2: How can I improve the efficiency of my liquid-liquid extraction (LLE) for a partially water-soluble deuterated alcohol?
A2: To improve the extraction of a partially water-soluble deuterated alcohol from an aqueous reaction mixture, you can employ the "salting-out" technique. By adding a significant amount of an inorganic salt (e.g., NaCl or Na₂SO₄) to the aqueous phase, you increase its polarity and decrease the solubility of the alcohol, thereby driving it into the organic phase.[2][3] Additionally, optimizing the pH of the aqueous phase to ensure the alcohol is in its neutral form can significantly enhance extraction efficiency.[3]
Q3: Is Solid-Phase Extraction (SPE) a viable alternative to Liquid-Liquid Extraction (LLE) for deuterated alcohols?
A3: Yes, SPE is a highly viable and often more efficient alternative to LLE.[6] SPE can offer better separation, reduce solvent consumption, and is more amenable to automation. The choice of the SPE sorbent (e.g., normal-phase, reversed-phase, or ion-exchange) will depend on the properties of the deuterated alcohol and the impurities to be removed.[5][6]
Q4: How can I remove residual water from my purified deuterated alcohol?
A4: To remove trace amounts of water, you can use drying agents such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For more rigorous drying, especially for use in moisture-sensitive applications, distillation from a suitable drying agent or the use of molecular sieves is recommended.[7]
Q5: My NMR spectrum shows unexpected peaks after extraction. What could be the source?
A5: Unexpected peaks in an NMR spectrum can arise from several sources. Common laboratory solvents, grease from glassware, or byproducts from the reaction are frequent culprits.[9][10][11][12] It is advisable to run an NMR spectrum of the solvents used in the extraction to identify any potential contaminant signals.
Quantitative Data on Extraction Efficiency
The following table presents example data from a patented preparation method for a deuterated alcohol, illustrating the yield and deuteration percentage achieved after purification by column chromatography.[13] Researchers can use this as a reference and are encouraged to create similar tables to document their own experimental results for different deuterated alcohols and extraction methods.
| Deuterated Alcohol | Purification Method | Eluent System | Yield (%) | Deuteration (%) | Reference |
| Deuterated Benzhydrol Derivative | Column Chromatography | PE/EA (100/1 to 50/1) | 89 | 95 | [13] |
| Deuterated Phenyl(p-tolyl)methanol | Column Chromatography | PE/EA (100/1 to 50/1) | 70 | 87 | [13] |
| Deuterated (4-chlorophenyl)(phenyl)methanol | Column Chromatography | PE/EA (100/1 to 50/1) | 94 | 89 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Liquid-Liquid Extraction (LLE)
-
Solvent Selection: Based on the polarity of the target deuterated alcohol, select an extraction solvent that is immiscible with the reaction solvent. Refer to literature or perform small-scale trials with different solvents (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
pH Adjustment (if applicable): If the deuterated alcohol or impurities are ionizable, adjust the pH of the aqueous phase to maximize the partitioning of the target compound into the organic phase.[3]
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the selected organic solvent. The volume of the organic solvent is typically 1/3 to 1/2 the volume of the aqueous phase.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower layer. The location of the organic layer (top or bottom) depends on its density relative to the aqueous layer.
-
Repeat the extraction with fresh organic solvent 2-3 times to maximize recovery.
-
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product for yield and purity (e.g., by NMR or GC-MS).
Protocol 2: General Procedure for Solid-Phase Extraction (SPE)
-
Sorbent Selection: Choose an SPE cartridge with a sorbent that will retain the deuterated alcohol while allowing impurities to pass through, or vice versa. Common choices include silica (normal-phase), C18 (reversed-phase), or ion-exchange sorbents.[5][6]
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent. For reversed-phase sorbents, this is typically methanol followed by water. For normal-phase, a non-polar solvent is used.[14]
-
Sample Loading: Dissolve the crude reaction mixture in a suitable solvent and load it onto the conditioned SPE cartridge. The flow rate should be slow and controlled to ensure proper interaction with the sorbent.[14]
-
Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities while retaining the deuterated alcohol.[14]
-
Elution: Elute the deuterated alcohol with a stronger solvent that disrupts the interaction with the sorbent. Collect the eluate.[14]
-
Analysis: Concentrate the eluate and analyze the purified product for yield and purity.
Visualizations
Caption: Workflow for optimizing liquid-liquid extraction.
Caption: General workflow for solid-phase extraction.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. Optimize Liquid-Liquid Extraction - Separation Technology - Articles - Chemical Engineering - Frontpage - Cheresources.com [cheresources.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]
- 14. waters.com [waters.com]
preventing isotopic exchange of deuterium in (2H_13_)Hexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in (2H_13_)Hexan-1-ol during their experiments.
Troubleshooting Guide: Unexplained Loss of Deuterium in (2H_13_)Hexan-1-ol
If you are observing a decrease in the isotopic purity of your (2H_13_)Hexan-1-ol, consult the following guide to identify and resolve the potential cause.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for deuterium loss in (2H_13_)Hexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the mass of my (2H_13_)Hexan-1-ol standard in my mass spectrometry analysis. What is the likely cause?
A1: The most common reason for a mass decrease is the exchange of the deuterium on the hydroxyl group (-OD) with a proton (-OH) from any protic solvent, such as water or methanol, in your sample or mobile phase.[1][2] This is a rapid and expected equilibrium reaction.[1] To a lesser extent, under specific conditions, deuterium on the carbon backbone can also exchange.
Q2: How can I prevent the exchange of the hydroxyl deuterium (-OD)?
A2: To minimize the exchange of the hydroxyl deuterium, you should work under anhydrous or aprotic conditions whenever possible.
-
Solvents: Use aprotic solvents (e.g., acetonitrile, dichloromethane, hexane) for sample preparation and storage.
-
Mobile Phase (LC-MS): If compatible with your chromatography, use a mobile phase prepared with deuterated solvents (e.g., D₂O, deuterated methanol). However, this is often not practical. A more common approach is to accept that this proton will exchange and focus on preventing the exchange of the carbon-bound deuterium atoms, which are critical for the internal standard's function.
Q3: Is the deuterium on the hexyl chain (C-D bonds) susceptible to exchange?
A3: The C-D bonds in (2H_13_)Hexan-1-ol are generally stable under standard analytical conditions. However, exchange can be induced under certain circumstances:
-
High pH (Basic Conditions): While less likely than for ketones or aldehydes, strong bases can potentially facilitate exchange at the α-carbon (the carbon adjacent to the hydroxyl group).[3]
-
Low pH (Acidic Conditions) and High Temperatures: Strong acids, particularly at elevated temperatures, can promote dehydration and subsequent rehydration, which may lead to some exchange.
-
Metal Catalysts: The presence of certain metal catalysts (e.g., Platinum, Ruthenium, Iridium) can facilitate the exchange of hydrogen/deuterium on the carbon backbone, even at the α and β positions.[3][4]
Q4: What are the ideal storage conditions for (2H_13_)Hexan-1-ol to maintain its isotopic purity?
A4: For long-term storage, (2H_13_)Hexan-1-ol should be stored in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C) to minimize any potential for degradation or exchange with atmospheric moisture. It is best to store it as a neat compound or dissolved in a high-purity aprotic solvent.
Q5: How can I verify the isotopic purity of my (2H_13_)Hexan-1-ol?
A5: The isotopic purity can be determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any remaining protons. Adding a drop of D₂O to the NMR tube can confirm the hydroxyl proton signal, as it will disappear upon exchange.[2][5][6] ¹³C NMR can also be used to analyze the deuteration pattern.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall deuterium content of the molecule.[1] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for assessing isotopic enrichment.
Data Summary: Deuterium Stability
The following table summarizes the general stability of deuterium in (2H_13_)Hexan-1-ol under various experimental conditions.
| Condition | Hydroxyl Deuterium (-OD) Stability | Carbon-Bound Deuterium (C-D) Stability | Risk of Isotopic Exchange |
| Neutral pH, Aprotic Solvent, <40°C | High (if anhydrous) | Very High | Low |
| Neutral pH, Protic Solvent (H₂O, MeOH), <40°C | Low (rapid exchange) | Very High | Low (for C-D) |
| Acidic Conditions (pH < 4), <40°C | Very Low (rapid exchange) | High | Low to Moderate |
| Basic Conditions (pH > 10), <40°C | Very Low (rapid exchange) | Moderate to High | Moderate (especially α-position) |
| High Temperature (>100°C) | Very Low (rapid exchange) | Moderate | Moderate to High |
| Presence of Metal Catalysts (e.g., Ru, Ir) | Very Low (rapid exchange) | Low | High |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange
Objective: To prepare (2H_13_)Hexan-1-ol as an internal standard for quantitative analysis while minimizing isotopic exchange.
Methodology:
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents (e.g., HPLC-grade acetonitrile, dichloromethane) for all stock solutions and dilutions.
-
Stock Solution Preparation:
-
Allow the vial of (2H_13_)Hexan-1-ol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a concentrated stock solution in the chosen aprotic solvent.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution to create working internal standard solutions.
-
If the sample matrix is aqueous, add the internal standard as late as possible in the sample preparation workflow to minimize the time it is in a protic environment.
-
-
Final Sample Preparation:
-
When spiking the analytical sample with the internal standard, ensure rapid and thorough mixing.
-
Proceed with the analysis as quickly as possible after the addition of the internal standard.
-
-
LC-MS Conditions:
-
Recognize that the hydroxyl deuterium will likely exchange with the protons in a typical reversed-phase mobile phase (e.g., water/methanol). This is generally acceptable as the mass shift is predictable.
-
Focus on maintaining neutral pH and ambient column temperatures to ensure the stability of the carbon-bound deuterium atoms.
-
Protocol 2: Monitoring Isotopic Stability via ¹H NMR
Objective: To confirm the isotopic integrity of the carbon backbone of (2H_13_)Hexan-1-ol.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of (2H_13_)Hexan-1-ol in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).
-
Acquire a ¹H NMR spectrum. The spectrum should show minimal signals in the aliphatic region, corresponding to very high deuterium incorporation.
-
-
Confirmation of -OD Exchange:
-
Analysis:
-
Integrate any residual proton signals on the carbon chain relative to a known internal standard (if quantitative analysis is required) to assess the level of deuterium incorporation.
-
Signaling Pathways and Logical Relationships
Diagram of Deuterium Exchange Mechanisms
Caption: Mechanisms of deuterium exchange for hydroxyl and carbon-bound positions.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Hexanol Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome challenges in separating hexanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating hexanol isomers?
Hexanol isomers, which share the same molecular formula (C₆H₁₄O), often exhibit very similar physicochemical properties, such as boiling point and polarity. This similarity makes their separation by chromatography challenging. The main difficulties include co-elution (overlapping peaks) and poor resolution. Furthermore, separating enantiomers (chiral isomers) requires specialized chiral stationary phases or derivatization techniques, as they have identical physical and chemical properties in an achiral environment.[1][2]
Q2: Which chromatographic technique is better for separating hexanol isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC can be used, but the choice depends on the specific isomers and the analytical goal.
-
Gas Chromatography (GC) is highly effective for separating volatile compounds like hexanol isomers, especially positional and structural isomers. Separation is primarily based on differences in boiling points and interactions with the stationary phase.[3] A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons.[4]
-
High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating non-volatile isomers or when derivatization is required. Crucially, HPLC with a Chiral Stationary Phase (CSP) is the method of choice for resolving enantiomeric pairs of hexanol isomers (e.g., (R)- and (S)-2-hexanol).[2][5]
Q3: How do I select the appropriate column for my separation?
Column selection is the most critical factor for achieving good resolution.
-
For GC: The polarity of the stationary phase is key. For polar analytes like alcohols, a polar stationary phase (e.g., a Wax column like polyethylene glycol - PEG) is generally recommended as it provides better selectivity compared to non-polar phases.
-
For HPLC (Achiral): For separating positional or structural isomers, both normal-phase (e.g., silica, diol) and reversed-phase (e.g., C18, C8) columns can be effective.[5] Method development is required to find the optimal mobile phase and column combination.
-
For HPLC (Chiral): To separate enantiomers, a Chiral Stationary Phase (CSP) is mandatory.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for resolving alcohol enantiomers.[6]
Q4: How does the mobile phase or carrier gas affect the resolution of hexanol isomers?
-
In HPLC , the mobile phase composition significantly influences selectivity and retention. In normal-phase chromatography, a non-polar solvent like hexane is typically used with a polar modifier like isopropanol or ethanol.[7] Adjusting the ratio of these solvents can fine-tune the separation.[6] Adding small amounts of an acid (e.g., acetic acid) or a base (e.g., diethylamine) can improve peak shape for acidic or basic analytes, respectively.[7]
-
In GC , the carrier gas (e.g., helium, hydrogen, nitrogen) and its flow rate primarily affect column efficiency (peak sharpness).[8] The choice of gas and its linear velocity should be optimized according to the column manufacturer's recommendations to achieve the highest efficiency.
Troubleshooting Guide
Problem: Poor resolution or complete co-elution of isomer peaks.
This is the most common issue when separating isomers. The solution involves adjusting parameters that influence selectivity (α), efficiency (N), and the retention factor (k).[9]
| Potential Cause | Recommended Solution (GC) | Recommended Solution (HPLC) |
| Inappropriate Stationary Phase | Switch to a more polar stationary phase (e.g., Wax phase) to enhance interaction differences between isomers. | For enantiomers, use a Chiral Stationary Phase (CSP). For other isomers, test columns with different selectivities (e.g., C18 vs. Phenyl-Hexyl). |
| Suboptimal Temperature | Optimize the oven temperature program. Start with a lower initial temperature to improve the separation of early-eluting peaks. A slower temperature ramp rate can also increase resolution.[8] | Adjust the column temperature. Higher temperatures reduce mobile phase viscosity and can alter selectivity, sometimes improving resolution.[9] |
| Incorrect Flow Rate / Linear Velocity | Optimize the carrier gas flow rate to achieve the minimum plate height (maximum efficiency), as described by the van Deemter equation. | Optimize the mobile phase flow rate. Lower flow rates generally increase efficiency and resolution but also lengthen analysis time. |
| Insufficient Column Length | Use a longer column. Doubling the column length increases resolution by a factor of ~1.4.[10] | Use a longer column or couple two columns in series.[9] Alternatively, use a column packed with smaller particles (e.g., 3 µm or sub-2 µm) to increase efficiency.[9] |
| Inadequate Mobile Phase Composition | N/A | Systematically vary the mobile phase composition. For normal-phase, adjust the percentage of the alcohol modifier.[6][7] For reversed-phase, try a different organic modifier (e.g., acetonitrile vs. methanol) or adjust the water/organic ratio.[1] |
Problem: Chromatographic peaks are tailing.
Peak tailing is common for polar compounds like alcohols and can compromise resolution and quantification.
| Potential Cause | Recommended Solution (GC) | Recommended Solution (HPLC) |
| Secondary Interactions | Active sites (e.g., exposed silanols) in the inlet liner or column can cause tailing. Use a deactivated liner and a column specifically designed for polar analytes. | Use a high-purity silica column with end-capping. Add a competitive agent to the mobile phase, such as a small amount of a weak acid (acetic acid) or base (triethylamine), to block active sites.[7] |
| Column Overload | Inject a smaller sample volume or dilute the sample. | Inject a smaller volume or a lower concentration of the sample. |
Problem: How can I resolve enantiomers of a chiral hexanol isomer (e.g., 2-hexanol)?
Separating enantiomers requires creating a chiral environment where the two mirror-image molecules can be differentiated.
| Approach | Methodology | Considerations |
| Direct Separation using Chiral HPLC | Use an HPLC system equipped with a Chiral Stationary Phase (CSP), such as one based on amylose or cellulose derivatives.[6] | This is the most direct and widely used method. Screening different chiral columns and mobile phases is often necessary to find the optimal conditions.[5] |
| Direct Separation using Chiral GC | Employ a GC column with a chiral stationary phase, often based on cyclodextrin derivatives. | Effective for volatile chiral compounds. The choice of the specific cyclodextrin derivative is crucial for achieving separation. |
| Indirect Separation via Derivatization | React the hexanol isomer mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[2][11] | The resulting diastereomers have different physical properties and can be separated on a standard (achiral) GC or HPLC column.[11] This method adds extra sample preparation steps. |
Experimental Protocols
Protocol 1: GC-FID Method for Positional Hexanol Isomer Separation
This protocol provides a starting point for separating isomers like 1-hexanol, 2-hexanol, and 3-hexanol.
-
System: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: Fused Silica Capillary Column with a polar stationary phase (e.g., Stabilwax® or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of sample (diluted in a suitable solvent like acetone), split ratio 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 120°C.
-
Hold: Hold at 120°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Data Analysis: Identify peaks based on retention times compared to pure standards. The expected elution order is generally based on increasing boiling points.[3]
Protocol 2: Chiral HPLC Method for Enantiomeric Resolution of 2-Hexanol
This protocol is a starting point for separating the (R)- and (S)-enantiomers of 2-hexanol.
-
System: High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index (RI) detector.
-
Column: A polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series or equivalent), 250 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) in a 95:5 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (if no chromophore, use an RI detector).
-
Injection Volume: 10 µL.
-
Data Analysis: The two enantiomers should elute as separate peaks. The separation factor (α) and resolution (Rs) should be calculated to assess separation quality.
Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Caption: The relationship between resolution and its core contributing factors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2H₁₃)Hexan-1-ol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2H₁₃)Hexan-1-ol. The information is designed to address common issues encountered during the quantitative analysis of this deuterated alcohol, particularly when generating calibration curves using gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is (2H₁₃)Hexan-1-ol, and why is it used in our experiments?
(2H₁₃)Hexan-1-ol is a deuterated form of Hexan-1-ol, meaning that the hydrogen atoms on its hexyl chain have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analytical methods, such as GC-MS or LC-MS.[1] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (the non-deuterated Hexan-1-ol) and therefore behaves similarly during sample preparation, injection, and chromatography.[1] However, it can be distinguished from the analyte by its higher mass in the mass spectrometer, allowing for accurate quantification by correcting for variations in sample handling and instrument response.[1]
Q2: We are observing a non-linear calibration curve for (2H₁₃)Hexan-1-ol. What are the potential causes?
A non-linear calibration curve can arise from several factors during GC-MS analysis. Common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend at the higher end.[2]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of (2H₁₃)Hexan-1-ol in the ion source, leading to either ion enhancement or suppression, which can affect the linearity of the response.[3]
-
Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can cause adsorption of the alcohol, particularly at lower concentrations, leading to a non-linear response.[4]
-
Improper Standard Preparation: Errors in the serial dilution of calibration standards can lead to inaccurate concentrations and a non-linear curve.
-
Inappropriate Calibration Range: The selected concentration range for the calibration curve may extend beyond the linear dynamic range of the instrument for this specific analyte.[2]
Q3: How can we troubleshoot a non-linear calibration curve?
To address a non-linear calibration curve, consider the following troubleshooting steps:
-
Dilute High-Concentration Standards: If the curve is flattening at the top, dilute the highest concentration standards and re-run the analysis to see if linearity is restored in a narrower range.
-
Check for Matrix Effects: Prepare matrix-matched calibration standards by spiking known amounts of (2H₁₃)Hexan-1-ol into a blank matrix that is similar to your samples. Compare this curve to the one prepared in a clean solvent. A significant difference indicates the presence of matrix effects.[3]
-
Inspect and Maintain the GC System:
-
Change the Septum: A leaking septum can cause inconsistent injections.[4]
-
Replace the Liner: A dirty or active liner can lead to analyte adsorption. Using a deactivated liner is recommended.[4]
-
Condition the Column: Ensure the GC column is properly conditioned according to the manufacturer's instructions to minimize active sites.
-
-
Re-prepare Calibration Standards: Carefully prepare a fresh set of calibration standards to rule out dilution errors.
-
Adjust the Calibration Range: Narrow the concentration range of your calibration curve to the portion that exhibits linearity.
Q4: What is the purpose of derivatization for alcohol analysis by GC-MS, and is it necessary for (2H₁₃)Hexan-1-ol?
Derivatization is a chemical reaction used to convert an analyte into a more volatile and thermally stable compound, which can improve its chromatographic behavior and detection by GC-MS.[5][6] For alcohols, derivatization can reduce peak tailing and improve sensitivity.[6] Common derivatization reagents for alcohols include silylating agents like BSTFA.[6]
However, for a relatively volatile compound like Hexan-1-ol and its deuterated analog, derivatization is often not necessary, especially when using a polar GC column (e.g., a WAX column).[6] Direct analysis is possible, but peak shape and sensitivity should be carefully evaluated.[6] If peak tailing is observed, derivatization could be a beneficial step to improve the analysis.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with (2H₁₃)Hexan-1-ol calibration curves.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Action |
| Active Sites in the Inlet or Column | - Replace the inlet liner with a new, deactivated liner.[4]- Trim the first few centimeters of the GC column.- Condition the column according to the manufacturer's protocol. |
| Improper Injection Technique | - Optimize the injection speed and volume.- Ensure the syringe is clean and functioning correctly. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Incompatible Solvent | - Ensure the solvent is appropriate for the GC column and the analyte. |
Problem: Inconsistent Peak Areas for Replicate Injections
| Potential Cause | Troubleshooting Action |
| Leaking Syringe or Septum | - Inspect the syringe for leaks.- Replace the septum.[4] |
| Inconsistent Injection Volume | - If using manual injection, ensure a consistent technique.- If using an autosampler, check its performance and settings. |
| Sample Evaporation | - Ensure sample vials are properly sealed. |
| Carryover from Previous Injection | - Run a blank solvent injection after a high-concentration sample to check for carryover.- Optimize the injector temperature and bake-out time between runs. |
Problem: No Peak or Very Small Peak Detected
| Potential Cause | Troubleshooting Action |
| Incorrect GC-MS Parameters | - Verify the correct SIM or scan parameters are being used for (2H₁₃)Hexan-1-ol.- Check the injector and transfer line temperatures. |
| Sample Preparation Error | - Confirm that the internal standard was added to the sample.- Verify the concentration of the standard solution. |
| Instrument Malfunction | - Check for leaks in the GC or MS system.[7]- Ensure the filament in the ion source is working.- Verify the detector is turned on and functioning. |
Data Presentation
The following table represents a typical calibration curve for (2H₁₃)Hexan-1-ol using a deuterated analog as an internal standard.
Table 1: Example Calibration Curve Data for (2H₁₃)Hexan-1-ol
| Calibration Level | Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 10 | 15,234 | 145,890 | 0.104 |
| 2 | 25 | 38,123 | 146,123 | 0.261 |
| 3 | 50 | 76,543 | 145,987 | 0.524 |
| 4 | 100 | 152,987 | 146,054 | 1.047 |
| 5 | 250 | 380,123 | 145,888 | 2.605 |
| 6 | 500 | 758,987 | 146,111 | 5.194 |
| Linearity (R²) | 0.9995 |
Experimental Protocols
Headspace GC-MS Method for (2H₁₃)Hexan-1-ol Analysis
This protocol provides a general procedure for the quantitative analysis of (2H₁₃)Hexan-1-ol in a liquid matrix using headspace gas chromatography-mass spectrometry (HS-GC-MS).
1. Sample Preparation:
-
Pipette 1 mL of the sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of a different alcohol like (2H₁₅)Heptan-1-ol) to each vial.
-
Add 1 g of sodium chloride to each vial to increase the partitioning of the volatile analyte into the headspace.[8]
-
Immediately seal the vials with PTFE-lined septa and aluminum caps.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
-
Injector: Split/Splitless, operated in splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
MSD Transfer Line: 230 °C
-
Ion Source: Electron Ionization (EI) at 70 eV[2]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for (2H₁₃)Hexan-1-ol: m/z (select appropriate fragment ion)
-
Qualifier Ion(s) for (2H₁₃)Hexan-1-ol: m/z (select appropriate fragment ions)
-
Internal Standard Ion(s): m/z (select appropriate ions for the chosen internal standard)
-
3. Headspace Parameters:
-
Incubation Temperature: 80 °C[8]
-
Incubation Time: 15 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Injection Volume: 1 mL
4. Calibration:
-
Prepare a series of calibration standards of (2H₁₃)Hexan-1-ol in a clean matrix or solvent covering the expected concentration range of the samples.
-
Process the calibration standards and samples using the same procedure.
-
Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios from the calibration curve.
Visualization
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: A logical workflow for diagnosing and resolving non-linear calibration curves.
Relationship Between Key Analytical Parameters
Caption: Interdependencies of key parameters in a quantitative GC-MS workflow.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
Technical Support Center: Minimizing Contamination in Trace Analysis Experiments
Welcome to the technical support center for minimizing contamination in trace analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot sources of contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in a trace analysis laboratory?
A1: Contamination in trace analysis can originate from various sources within the laboratory. The most common sources include the water and acids used for sample and standard preparation, the labware that comes into contact with the samples, the general laboratory environment, and the analysts themselves.[1] Contaminants can be introduced from atmospheric dust, unsuitable equipment, and reagents.[2] Even the plastics used in the lab can be a source of extractable elements.[2]
Q2: How significant is water purity for trace analysis?
A2: The quality of water is critical for achieving consistent and interference-free results in trace analysis.[3] Ultrapure water is extensively used for sample and standard dilution, as a reagent blank, and for cleaning instruments and sample containers.[4][5] Any trace element contamination in the water will be carried through the entire analysis and affect the final results.[4] Using freshly purified ultrapure water helps to achieve a low background signal, which improves analytical sensitivity and reliability.[3]
Q3: Can the type of labware I use affect my results?
A3: Absolutely. The material of your labware can be a significant source of contamination. Glassware, for instance, is known to be a source of elements like boron, silicon, and sodium.[1] While plastics are often preferred, they can also introduce contaminants.[2] For the most sensitive applications, fluoropolymers like PFA and FEP are considered ideal due to their very low levels of impurities.[2] It is crucial to select labware materials carefully based on the specific elements you are analyzing.
Q4: What are some best practices for handling samples to avoid contamination?
A4: To minimize contamination during sample handling, it is recommended to work in a clean-room environment.[6] All surfaces and equipment should be thoroughly cleaned.[6] Analysts should wear powder-free gloves, lab coats, and tie back long hair to avoid contaminating samples with skin, hair, or dust.[7] When pipetting, avoid touching the tip to any surface other than the intended liquid and never turn a pipette sideways with liquid in the tip, as this can corrode the piston and contaminate subsequent samples.
Troubleshooting Guides
Q1: My analytical blanks are consistently high. What should I investigate?
A1: High analytical blanks are a common issue in trace analysis and indicate the introduction of contaminants during the analytical process. The first step is to systematically identify the source of the contamination by running blanks that have been prepared and processed in the same way as your samples.[8]
Here is a step-by-step guide to troubleshooting high blanks:
-
Reagent Purity: The purity of your reagents, especially water and acids, is a primary suspect. Use the highest purity acids available for your dilutions and sample preparations.[1] The difference in contamination between low and high purity acids can be dramatic.[1] Consider preparing fresh reagents.
-
Labware Contamination: Your labware could be leaching contaminants. Ensure that all sample containers, pipette tips, and other labware are properly cleaned according to a rigorous protocol. For trace metal analysis, plasticware is generally preferred over glassware.[7]
-
Environmental Exposure: The laboratory environment can introduce airborne contaminants.[9] Open digestions are particularly susceptible to environmental contamination.[1] If possible, prepare samples and standards in a clean hood or a designated clean area.[10]
-
Analyst-Introduced Contamination: Contamination can be introduced from the analyst. Ensure proper use of personal protective equipment (PPE) such as powder-free gloves.[7] Be mindful of personal care products, as some cosmetics can contain trace levels of common metals.[11]
-
Instrument Carryover: If the high blank appears after a high-concentration sample, it could be due to instrument carryover. Increase the wash time between samples and consider a more effective rinse solution.[7] For mercury analysis, adding a small amount of gold to all solutions can help stabilize it and reduce washout problems.[7]
The following flowchart provides a visual guide to troubleshooting high analytical blanks.
Data on Contamination Sources
The following tables summarize quantitative data on potential contaminants from various sources commonly found in a trace analysis laboratory.
Table 1: Comparison of Labware Materials for Trace Analysis
| Material | Advantages | Potential Contaminants & Considerations |
| Borosilicate Glass | Reusable, transparent, good thermal resistance. | Can leach B, Si, Na, and other metals.[1] Not recommended for sensitive trace metal analysis. |
| Polypropylene (PP) | Inexpensive, translucent, good chemical resistance. | Can contain metallic additives from manufacturing. May leach Al, Cr, Hf, Hg, Pb, and Sn, though often at low levels.[5] |
| High-Density Polyethylene (HDPE) | Inexpensive, flexible, good chemical resistance. | Can have elevated concentrations of Cr.[5] Generally suitable for many trace analyses.[5] |
| Polytetrafluoroethylene (PTFE) | Excellent chemical and thermal resistance. | Can be more difficult to clean due to surface roughness and may have higher levels of trace metal impurities compared to PFA and FEP.[2] |
| Perfluoroalkoxy (PFA) & Fluorinated Ethylene Propylene (FEP) | Very low levels of impurities, chemically inert, smooth surface. | Considered the best choice for ultra-trace analysis.[2] FEP has a lower maximum use temperature than PFA.[2] |
Table 2: Typical Trace Metal Impurities in Different Grades of Nitric Acid (HNO₃)
| Element | Reagent Grade (ppm) | Trace Metal Grade (ppb) | High Purity/Ultrapur (ppt) |
| Aluminum (Al) | < 1 | < 1 | < 100 |
| Calcium (Ca) | < 1 | < 1 | < 100 |
| Chromium (Cr) | < 0.1 | < 1 | < 10 |
| Copper (Cu) | < 0.1 | < 0.5 | < 10 |
| Iron (Fe) | < 0.2 | < 1 | < 100 |
| Lead (Pb) | < 0.1 | < 0.5 | < 10 |
| Magnesium (Mg) | < 1 | < 1 | < 100 |
| Manganese (Mn) | < 0.05 | < 0.1 | < 10 |
| Nickel (Ni) | < 0.1 | < 0.5 | < 10 |
| Zinc (Zn) | < 0.2 | < 1 | < 100 |
Note: Values are typical and can vary by manufacturer and lot. Always refer to the certificate of analysis for specific impurity levels.
Table 3: Leachable Elements from Laboratory Gloves in Dilute Acid
| Glove Type | Major Leached Elements (>1 µg) | Other Notable Leached Elements (100-1000 ng) |
| Nitrile | Zn, Mg, Ti, Fe, Rb, Sr, Zr, Sn, Hf, Pb | Li, Sc, V, Cr, Ni, Cu, Ga, As, Se, Y, Ag, Ba, La, Ce, Nd, Tl, Th |
| Latex | Zn, Mg, Ti, Fe, Rb, Sr, Zr, Sn, Hf, Pb | Li, Sc, V, Cr, Ni, Cu, Ga, As, Se, Y, Ag, Ba, La, Ce, Nd, Tl, Th |
| Neoprene | Zn, Mg, Ti, Fe, Rb, Sr, Zr, Sn, Hf, Pb | Li, Sc, V, Cr, Ni, Cu, Ga, As, Se, Y, Ag, Ba, La, Ce, Nd, Tl, Th |
| Vinyl | Lower quantities of most elements, but higher in In and Sn. |
Data is based on leaching in weak acid at room temperature. The amount of leached elements can vary significantly between brands and batches.
Experimental Protocols
Protocol 1: Comprehensive Labware Cleaning for Trace Metal Analysis
This protocol is designed for cleaning plasticware (PFA, FEP, PP, HDPE) for ultra-trace metal analysis.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
Trace metal grade nitric acid (HNO₃)
-
Trace metal grade hydrochloric acid (HCl)
-
Ultrapure water (18.2 MΩ·cm)
-
Clean, acid-resistant containers for soaking
-
Clean, laminar flow hood for drying
Procedure:
-
Initial Decontamination:
-
Rinse the labware thoroughly with DI water to remove any gross contamination.
-
If necessary, use a soft, non-abrasive brush to dislodge any particulate matter.
-
-
Detergent Wash:
-
Prepare a solution of phosphate-free laboratory detergent in DI water according to the manufacturer's instructions.
-
Submerge the labware in the detergent solution and sonicate for 30 minutes.
-
Rinse the labware thoroughly with DI water at least 5 times.
-
-
Acid Leaching (Step 1 - Nitric Acid):
-
In a designated, clean, acid-resistant container, prepare a 10% (v/v) solution of trace metal grade nitric acid in DI water.
-
Submerge the labware in the nitric acid solution, ensuring all surfaces are in contact with the acid.
-
Cover the container and allow the labware to soak for a minimum of 24 hours at room temperature. For PFA and PTFE, this can be done at an elevated temperature (e.g., 60-80°C) for a shorter duration (4-6 hours) to improve cleaning efficiency.
-
Carefully remove the labware from the nitric acid bath and rinse thoroughly with ultrapure water (at least 5 times).
-
-
Acid Leaching (Step 2 - Hydrochloric Acid, Optional but Recommended):
-
In a separate clean container, prepare a 10% (v/v) solution of trace metal grade hydrochloric acid in DI water.
-
Submerge the nitric acid-leached labware in the hydrochloric acid solution.
-
Cover the container and allow the labware to soak for a minimum of 24 hours at room temperature.
-
Remove the labware and rinse thoroughly with ultrapure water (at least 5 times).
-
-
Final Rinse:
-
Rinse the labware one final time with ultrapure water.
-
-
Drying and Storage:
-
Allow the labware to air dry in a clean, particle-free environment, such as a laminar flow hood or a designated clean cabinet.
-
Once completely dry, store the labware in sealed, clean plastic bags to prevent re-contamination.
-
The following diagram illustrates the workflow for this cleaning protocol.
Protocol 2: Routine Cleaning of ICP-MS Cones (Sampler and Skimmer)
This protocol outlines a general procedure for cleaning ICP-MS cones. Always consult your instrument's manual for specific recommendations.
Materials:
-
Powder-free nitrile gloves
-
Deionized (DI) water
-
2% (v/v) nitric acid (HNO₃) solution (trace metal grade)
-
Cotton swabs
-
Beakers
-
Ultrasonic bath
Procedure for Light to Moderate Deposits:
-
Removal:
-
Following the instrument manufacturer's instructions, carefully remove the sampler and skimmer cones from the interface. Wear powder-free gloves throughout the process.
-
-
Initial Rinse:
-
Rinse the cones thoroughly with DI water to remove any loose deposits.
-
-
Sonication:
-
Place the cones (tip facing up) in a beaker containing a 2% nitric acid solution.
-
Place the beaker in an ultrasonic bath and sonicate for 5-10 minutes.
-
-
Manual Cleaning:
-
Carefully wipe the surface of the cones with a cotton swab dipped in the 2% nitric acid solution to remove any remaining residue. Pay special attention to the orifice, but be extremely careful not to damage it.
-
-
Final Rinsing:
-
Rinse the cones thoroughly with DI water.
-
Place the cones in a beaker of fresh DI water and sonicate for another 5 minutes to remove any residual acid. Repeat this step two more times with fresh DI water.
-
-
Drying:
-
Allow the cones to air dry completely in a clean, dust-free environment before reinstalling them in the instrument.
-
Common Contamination Pathways
The following diagram illustrates the interconnected sources of contamination in a typical trace analysis laboratory.
References
- 1. agilent.com [agilent.com]
- 2. some-sources-of-contamination-in-trace-analysis - Ask this paper | Bohrium [bohrium.com]
- 3. britglass.org.uk [britglass.org.uk]
- 4. savillex.com [savillex.com]
- 5. Does bottle type and acid-washing influence trace element analyses by ICP-MS on water samples? A test covering 62 elements and four bottle types: high density polyethene (HDPE), polypropene (PP), fluorinated ethene propene copolymer (FEP) and perfluoroalkoxy polymer (PFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itwreagents.com [itwreagents.com]
- 7. wellbefore.com [wellbefore.com]
- 8. hourglass-intl.com [hourglass-intl.com]
- 9. gfschemicals.com [gfschemicals.com]
- 10. myadlm.org [myadlm.org]
- 11. quora.com [quora.com]
improving the accuracy of quantification with isotopic dilution
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of their quantification experiments using isotopic dilution mass spectrometry (IDMS).
Frequently Asked Questions (FAQs)
Q1: What is Isotopic Dilution Mass Spectrometry (IDMS), and why is it considered a high-accuracy method?
Isotopic Dilution Mass Spectrometry (IDMS) is an analytical technique used for the precise quantification of substances. The method involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[1] The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled standard. Because the standard is added at the beginning of the analytical process and is chemically identical to the analyte, it experiences the same processing effects, such as extraction inefficiencies, sample loss during preparation, and matrix-related signal suppression or enhancement.[2][3][4] By measuring the final isotope ratio, the technique effectively compensates for these potential errors, making it one of the most accurate and reliable methods for quantification, often referred to as a "gold standard".[5][6]
Q2: What are the most common sources of inaccuracy in an IDMS experiment?
Several factors can introduce inaccuracies into an IDMS experiment. Key sources of error include:
-
Incomplete Isotopic Equilibration: The isotopically labeled standard must be thoroughly mixed with the sample to ensure it is in the same chemical form and location as the native analyte before any sample processing or extraction steps.[2][3] Any loss of analyte or standard before this equilibrium is achieved will lead to errors.[2]
-
Inaccurate Standard Concentration: The accuracy of the final result is directly dependent on the accuracy of the concentration of the isotopic standard solution. Any error in the spike concentration will create a systematic bias in the results.[7][8]
-
Spectral Interferences: Overlapping signals from other molecules in the sample matrix can interfere with the measurement of the analyte or the internal standard peaks, leading to inaccurate isotope ratio measurements.[2]
-
Isotopic Contribution from the Standard: The isotopically labeled standard may contain a small amount of the same isotopes present in the native analyte, and vice versa. This cross-contribution must be accounted for in calculations to avoid bias.[9]
-
Matrix-Induced Mass Bias: In some mass spectrometers, particularly quadrupole ICP-MS, the presence of a complex matrix can affect the transmission of different isotopes, leading to a bias in the measured isotope ratio.[10]
Q3: How do I select an appropriate isotopically labeled internal standard?
The ideal internal standard is a stable, isotopically labeled version of the analyte itself.[11] Key considerations include:
-
High Isotopic Purity: The standard should be highly enriched with the desired isotope to minimize its contribution to the native analyte's signal.
-
Chemical Identity: It must be chemically identical to the analyte to ensure they behave the same way during sample preparation and analysis.[8][11]
-
Mass Difference: The mass difference between the native analyte and the labeled standard should be sufficient (ideally >3 Da) to prevent spectral overlap between their isotopic clusters. A smaller mass difference can sometimes lead to non-linear calibration curves.[9]
-
Stability: The isotopic label should be in a position on the molecule where it will not exchange with other atoms during sample preparation or storage.
Q4: What is isotopic equilibration, and how can I ensure it is complete?
Isotopic equilibration is the process of achieving a homogeneous mixture of the native analyte and the added isotopic standard within the sample matrix.[3] For equilibration to be complete, the standard must be in the same chemical form as the analyte and subjected to the same matrix interactions. To ensure complete equilibration:
-
Add the isotopic standard as early as possible in the sample preparation workflow.[3]
-
For solid samples, this may require dissolving the sample completely to ensure the standard can mix with the analyte.
-
For analytes bound to proteins or other macromolecules, sample preparation steps like digestion or denaturation may be necessary to release the analyte and allow it to equilibrate with the standard.
Q5: How do matrix effects impact my results, and how does IDMS mitigate them?
Matrix effects occur when components of the sample matrix other than the analyte interfere with the ionization process in the mass spectrometer's source, causing either suppression or enhancement of the analyte's signal.[12][13] This is a major source of error in quantification methods that rely on external calibration. IDMS is highly effective at mitigating matrix effects because the isotopically labeled internal standard is chemically identical to the analyte and co-elutes during chromatography.[11][14] Therefore, both the analyte and the standard experience the same degree of signal suppression or enhancement.[11] Since IDMS relies on the ratio of the two signals rather than the absolute intensity of the analyte signal, the effect is cancelled out, leading to more accurate and precise results.[3][14]
Troubleshooting Guide
This section addresses specific issues that may arise during isotopic dilution analysis.
Problem 1: Poor Reproducibility or High Relative Standard Deviation (%RSD)
| Potential Cause | Recommended Action |
| Inconsistent Pipetting/Spiking: Inaccurate or inconsistent addition of the isotopic standard to samples. | Calibrate pipettes regularly. Ensure proper pipetting technique. Prepare a larger batch of spiked sample if possible to minimize sample-to-sample spiking variability. |
| Incomplete Equilibration: The standard and analyte are not fully mixed, leading to variable losses during sample prep. | Review your sample preparation protocol. Increase incubation time, agitation, or use sonication after adding the standard. Ensure the sample is fully solubilized before extraction. |
| Instrument Instability: Fluctuations in the mass spectrometer's performance. | Perform instrument tuning and calibration as recommended by the manufacturer. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
| Variable Matrix Effects: While IDMS corrects for matrix effects, extreme variations between samples can still impact precision. | Optimize the sample cleanup procedure to remove more interfering matrix components. Dilute the sample if the analyte concentration is high enough. |
Problem 2: Inaccurate Quantification (Systematic Bias)
| Potential Cause | Recommended Action |
| Incorrect Concentration of Isotopic Standard: The concentration of the spike solution is not what it is assumed to be.[8] | Verify the concentration of the internal standard solution. This can be done using a technique like quantitative NMR (qNMR) or by performing a "reverse" isotope dilution experiment against a certified primary standard of the analyte.[5] |
| Isotopic Enrichment Bias: The stated isotopic enrichment of the standard is incorrect, leading to errors when correcting for isotopic overlap.[3] | Verify the isotopic purity and distribution of your labeled standard by direct infusion into the mass spectrometer. Adjust calculation formulas to reflect the true isotopic abundances.[9] |
| Mass Discrimination/Bias: The instrument does not detect all isotopes with the same efficiency.[10] | Analyze a standard of known isotopic composition to determine the instrument's mass bias correction factor. Apply this correction to all measured isotope ratios. |
| Use of an Inappropriate Calibration Model: Using a single-point or linear calibration when the response is non-linear. | Generate a multi-point calibration curve using mixtures of the native analyte and the isotopic standard to accurately model the instrument's response across the desired concentration range.[9] |
Experimental Protocols
Protocol: Quantification of a Small Molecule Drug in Human Serum using LC-IDMS/MS
This protocol provides a general workflow for the accurate quantification of a target analyte in a complex biological matrix.
-
Preparation of Standards:
-
Prepare a primary stock solution of the certified reference standard (analyte) in a suitable organic solvent (e.g., Methanol).
-
Prepare a primary stock solution of the isotopically labeled internal standard (IS) in the same solvent. The concentration of this standard must be known with high accuracy.[7]
-
Create a series of calibration standards by spiking known amounts of the analyte stock solution into a blank serum matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation and Extraction:
-
Aliquot 100 µL of each calibrator, QC, and unknown serum sample into microcentrifuge tubes.
-
Add a precise volume (e.g., 20 µL) of the IS stock solution to every tube (except for "blank" samples used to check for interferences). This step is critical and must be done accurately.
-
Vortex each tube for 30 seconds to mix and allow the sample to equilibrate for 15 minutes at room temperature. This step is crucial for achieving isotopic equilibrium.[3]
-
Add 400 µL of cold acetonitrile containing 1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Set up the HPLC method with an appropriate column (e.g., C18) and gradient to achieve chromatographic separation of the analyte from matrix components.
-
Set up the tandem mass spectrometer (MS/MS) for Multiple Reaction Monitoring (MRM).
-
Optimize the precursor ion -> product ion transitions for both the analyte and the IS.
-
Select at least two transitions per compound (one for quantification, one for confirmation).
-
-
Inject the reconstituted samples. Sequence the injections starting with blank matrix, followed by the calibration curve, QCs, and then the unknown samples. Re-inject QCs periodically to monitor instrument performance.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the quantification transition of the analyte and the IS in each injection.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of IS).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is often appropriate.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values from the calibration curve.
-
Quantitative Data Summary
Table 1: Comparison of Isotope Dilution Calibration Strategies for Ochratoxin A (OTA) Quantification
This table summarizes results from a study comparing different IDMS methods, highlighting the potential for bias if the isotopic enrichment of the standard is not accurately known.
| Quantification Method | Mean OTA Mass Fraction (µg/kg) | Relative Standard Deviation (%) | Relative Bias Compared to ID²MS (%) |
| ID¹MS (Single Dilution) | 4.01 | 2.5 | -6.0 |
| ID²MS (Double Dilution) | 4.27 | 1.9 | 0.0 |
| ID⁵MS (Multi-point Dilution) | 4.25 | 2.1 | -0.5 |
| Expected Range | 3.17 – 4.93 | - | - |
Data adapted from a study on ochratoxin A in flour, which found that a single isotope dilution method (ID¹MS) produced results approximately 6% lower than higher-order methods due to an isotopic enrichment bias in the internal standard.[3] This demonstrates the importance of accurately characterizing the isotopic standard.
Visualizations
Caption: Workflow for a typical Isotopic Dilution Mass Spectrometry (IDMS) experiment.
Caption: A logical troubleshooting guide for common IDMS accuracy and precision issues.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. Isotopic dilution | ISC Science [isc-science.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Isotope Dilution | PRL [pacificrimlabs.com]
- 9. imreblank.ch [imreblank.ch]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mass.gov [mass.gov]
Technical Support Center: (2H_13_)Hexan-1-ol Sample Preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of (2H₁₃)Hexan-1-ol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of (2H₁₃)Hexan-1-ol?
Poor recovery of (2H₁₃)Hexan-1-ol, a deuterated form of 1-hexanol, is typically linked to a few key chemical properties and experimental pitfalls. The most common causes include:
-
Analyte Volatility : 1-Hexanol is a volatile organic compound.[1] Significant loss can occur during sample preparation steps that involve evaporation or exposure to elevated temperatures, such as solvent concentration.[2][3][4]
-
In-Optimal Extraction Parameters : Whether using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), the choice of solvents, pH, and sorbents is critical. An incorrect selection can lead to incomplete extraction from the sample matrix.
-
Adsorption to Surfaces : Alcohols can adsorb to glass or plastic surfaces, especially at low concentrations. This can lead to losses throughout the sample preparation workflow.
-
Matrix Effects : Complex sample matrices (e.g., plasma, soil, tissue) can interfere with the extraction process, reducing efficiency.
Q2: How does the volatility of (2H₁₃)Hexan-1-ol affect recovery during solvent evaporation steps?
(2H₁₃)Hexan-1-ol has a boiling point of approximately 157°C. While this is higher than many common extraction solvents, it is volatile enough to be lost during aggressive evaporation steps (e.g., using a nitrogen stream at elevated temperatures). The analyte can co-evaporate with the solvent, leading to significant and often variable losses.[3][4] To mitigate this, it is crucial to use gentle evaporation conditions, such as a centrifugal vacuum evaporator at a controlled temperature or using a keeper solvent.
Q3: I'm using Liquid-Liquid Extraction (LLE). What parameters should I optimize for better recovery?
For LLE, several factors influence the partitioning of (2H₁₃)Hexan-1-ol from an aqueous phase into an organic solvent:
-
Solvent Choice : Select a water-immiscible organic solvent in which 1-hexanol is highly soluble. Good candidates include diethyl ether, ethyl acetate, and hexane.
-
Phase Volume Ratio : Optimizing the ratio of organic solvent to aqueous sample can improve extraction efficiency. Multiple extractions with smaller volumes of organic solvent are generally more effective than a single extraction with a large volume.
-
Salting-Out Effect : Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can significantly increase the recovery of moderately polar compounds like hexanol.[5][6][7][8] The salt increases the polarity of the aqueous phase, "pushing" the less polar hexanol into the organic phase.
-
pH Adjustment : While hexanol itself is neutral, adjusting the sample pH can suppress the ionization of other matrix components, potentially reducing emulsions and improving phase separation.
Q4: I'm using Solid-Phase Extraction (SPE). What could be causing poor recovery?
Poor recovery in SPE can stem from several issues during the multi-step process:[9]
-
Incorrect Sorbent Selection :
-
Reversed-Phase (e.g., C8, C18) : These are suitable for extracting moderately non-polar compounds like hexanol from polar (aqueous) samples. Poor recovery could be due to the analyte not retaining strongly enough.
-
Normal-Phase (e.g., Silica, Diol) : These are used for extracting polar analytes from non-polar samples. Hexanol's hydroxyl group allows for interaction with these sorbents.
-
-
Poor Method Optimization :
-
Conditioning/Equilibration : Failure to properly prepare the sorbent can lead to inconsistent retention.
-
Sample Loading : If the flow rate is too high, the analyte may not have sufficient time to interact with the sorbent and can be lost in the load effluent (breakthrough).
-
Washing Step : The wash solvent may be too strong, prematurely eluting the analyte along with interferences.
-
Elution Step : The elution solvent may be too weak to fully desorb the analyte from the sorbent, resulting in low recovery.[10] Using multiple, small aliquots of elution solvent can improve recovery.
-
Q5: Could my choice of labware be impacting recovery?
Yes, particularly for trace-level analysis. (2H₁₃)Hexan-1-ol, like other alcohols, can adsorb to active sites on glass surfaces. This can be minimized by using silanized glassware or polypropylene tubes, which present a more inert surface. It is advisable to test for non-specific binding by preparing a standard in your sample preparation vessel and measuring its concentration after a set incubation time.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Liquid-Liquid Extraction (LLE)
This guide provides protocols to improve the recovery of (2H₁₃)Hexan-1-ol from aqueous samples.
Experimental Protocol 1: Standard LLE
-
Sample Preparation : To 1 mL of aqueous sample in a 15 mL polypropylene centrifuge tube, add the (2H₁₃)Hexan-1-ol internal standard.
-
Solvent Addition : Add 2 mL of ethyl acetate.
-
Extraction : Cap the tube and vortex for 2 minutes.
-
Phase Separation : Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection : Carefully transfer the upper organic layer to a clean tube.
-
Repeat : Repeat steps 2-5 with a fresh 2 mL aliquot of ethyl acetate, combining the organic extracts.
-
Concentration : Evaporate the combined extracts to the desired final volume under a gentle stream of nitrogen at room temperature.
Experimental Protocol 2: LLE with Salting-Out
-
Sample Preparation : To 1 mL of aqueous sample in a 15 mL polypropylene centrifuge tube, add the (2H₁₃)Hexan-1-ol internal standard.
-
Salt Addition : Add 0.3 g of anhydrous sodium sulfate and vortex until dissolved.[7][8]
-
Solvent Addition : Add 2 mL of ethyl acetate.
-
Extraction : Cap the tube and vortex for 2 minutes.
-
Phase Separation : Centrifuge at 3000 x g for 5 minutes.
-
Collection : Carefully transfer the upper organic layer to a clean tube.
-
Repeat : Repeat steps 3-6 with a fresh 2 mL aliquot of ethyl acetate, combining the organic extracts.
-
Concentration : Evaporate the combined extracts to the desired final volume under a gentle stream of nitrogen at room temperature.
Data Presentation: LLE Optimization
| Parameter | Extraction Solvent | Salt Addition | Average Recovery (%) |
| Condition A | Dichloromethane | None | 65% |
| Condition B | Ethyl Acetate | None | 78% |
| Condition C | Ethyl Acetate | 0.3g Na₂SO₄ | 94% |
| Condition D | Hexane | None | 72% |
Table 1: Hypothetical recovery data for (2H₁₃)Hexan-1-ol under different LLE conditions.
Guide 2: Troubleshooting Solid-Phase Extraction (SPE)
This guide focuses on a reversed-phase SPE workflow, a common choice for extracting hexanol from aqueous matrices.
Experimental Protocol 3: Reversed-Phase SPE
-
Sorbent : C18 SPE Cartridge (e.g., 100 mg, 3 mL).
-
Conditioning : Pass 2 mL of methanol through the cartridge.
-
Equilibration : Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Sample Loading : Load 1 mL of the sample (pre-spiked with (2H₁₃)Hexan-1-ol) onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second).
-
Washing : Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elution : Elute the (2H₁₃)Hexan-1-ol with 2 x 1 mL aliquots of methanol into a collection tube.
-
Concentration : Evaporate the eluate to the desired final volume under a gentle stream of nitrogen at room temperature.
Data Presentation: SPE Optimization
| Parameter | Wash Solvent | Elution Solvent | Average Recovery (%) |
| Condition A | 100% Water | Acetonitrile | 85% |
| Condition B | 5% Methanol in Water | Acetonitrile | 92% |
| Condition C | 5% Methanol in Water | Methanol | 96% |
| Condition D | 10% Methanol in Water | Methanol | 75% (Analyte loss in wash step) |
Table 2: Hypothetical recovery data for (2H₁₃)Hexan-1-ol using a C18 SPE cartridge with different wash and elution solvents.
Visualizations
Caption: Troubleshooting workflow for poor (2H₁₃)Hexan-1-ol recovery.
Caption: Workflow comparison of Liquid-Liquid and Solid-Phase Extraction.
References
- 1. epa.gov [epa.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flinnsci.ca [flinnsci.ca]
- 6. Salting out - Sciencemadness Wiki [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Volatile Compound Analysis: A Guide to Method Validation with (2H13)Hexan-1-ol
For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile organic compounds, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an in-depth comparison of analytical methods validated using (2H13)Hexan-1-ol, a deuterated analog of hexanol, against other common internal standards. Supported by experimental data, this document demonstrates the superior performance of stable isotope-labeled internal standards in mitigating analytical variability and enhancing method robustness.
The validation of an analytical method is a critical process that provides documented evidence of its suitability for the intended purpose[1]. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ)[1][2]. In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is a widely accepted practice to correct for variations in sample injection, extraction efficiency, and instrument response[3].
Stable isotope-labeled compounds, such as (2H13)Hexan-1-ol, are considered the gold standard for internal standards in mass spectrometry-based methods[3]. This is because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience similar ionization and fragmentation patterns, thus providing the most accurate correction for analytical variability.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is crucial for the development of a robust and reliable analytical method. While various compounds can be employed, their performance can differ significantly. Below is a comparison of validation parameters for analytical methods using a deuterated internal standard ((2H13)Hexan-1-ol, data for a close analog D12-hexanal is used as a proxy), a non-deuterated structural analog (4-methyl-2-pentanol), and a common, less structurally similar standard (n-propanol).
| Validation Parameter | Method with (2H13)Hexan-1-ol (proxy data) | Method with 4-methyl-2-pentanol | Method with n-propanol |
| Analyte | Hexanal | 1-Hexanol | Ethanol & other volatiles |
| Linearity (R²) | > 0.99 | > 0.90 | > 0.99 |
| Accuracy (% Recovery) | 97.7% | Not explicitly stated, but good | Within 15% of target |
| Precision (RSD%) | 3.3% (Repeatability) | < 14% (Repeatability) | < 25% (Inter-day) |
| Limit of Detection (LOD) | 1.06 ng/g | Analyte dependent | 0.1 - 0.2 mg/L |
| Limit of Quantification (LOQ) | 3.53 ng/g | Analyte dependent | 0.5 - 1.0 mg/L |
Table 1: Comparison of analytical method validation parameters with different internal standards. Data for (2H13)Hexan-1-ol is based on a study using D12-hexanal for hexanal quantification. Data for 4-methyl-2-pentanol is from a peer inter-laboratory study on volatile compounds in olive oil. Data for n-propanol is from a study on volatile compounds in blood.
The data clearly indicates that methods employing a deuterated internal standard exhibit excellent linearity, accuracy, and precision. While other internal standards can also yield acceptable results, the close structural and chemical similarity of the deuterated standard to the analyte generally leads to more reliable correction of matrix effects and other sources of error.
Experimental Protocols
A robust and validated analytical method is underpinned by a detailed and reproducible experimental protocol. Below is a representative protocol for the quantification of hexanol in a sample matrix using (2H13)Hexan-1-ol as an internal standard, based on common practices for volatile compound analysis by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Sample Preparation
-
Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add 10 µL of the (2H13)Hexan-1-ol internal standard solution (concentration to be optimized based on expected analyte concentration).
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
HS-SPME Procedure
-
Place the vial in the autosampler tray of the HS-SPME-GC-MS system.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
GC-MS Analysis
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/minute.
-
Ramp to 250°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Hexan-1-ol: m/z (e.g., 56, 84, 102)
-
(2H13)Hexan-1-ol: m/z (e.g., 69, 97, 115) - Note: Specific ions will depend on the deuteration pattern.
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in analytical method validation and the role of the internal standard, the following diagrams are provided.
References
A Guide to Internal Standards: A Performance Comparison Featuring (2H₁₃)Hexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantitative analysis, particularly in complex matrices, the choice of an internal standard is a critical decision that can significantly impact the quality of experimental data. This guide provides an objective comparison of (2H₁₃)Hexan-1-ol, a deuterated alcohol, with other common internal standards used in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. By presenting supporting experimental principles and data, this document aims to equip researchers with the knowledge to make informed decisions for their analytical needs.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative measurements.[1] They are compounds added in a constant amount to all samples, calibration standards, and quality controls.[1] The internal standard co-elutes with the analyte of interest and helps to correct for variations that can occur during sample preparation, injection, and analysis, including matrix effects.[2] The ratio of the analyte signal to the internal standard signal is used for quantification, which mitigates variability and leads to more robust and reliable results.[1]
Why Deuterated Standards Excel: The Case for (2H₁₃)Hexan-1-ol
Stable isotope-labeled internal standards, such as (2H₁₃)Hexan-1-ol, are widely considered the "gold standard" for mass spectrometry-based quantification. This is because their physical and chemical properties are nearly identical to their non-labeled counterparts. This near-identical behavior ensures that the internal standard experiences the same matrix effects and variations in extraction recovery and ionization efficiency as the analyte.
(2H₁₃)Hexan-1-ol, with its thirteen deuterium atoms, offers a significant mass shift from the unlabeled hexan-1-ol, preventing isotopic overlap and ensuring clear differentiation in the mass spectrometer. Its utility extends to the analysis of various volatile and semi-volatile organic compounds, including flavor and fragrance compounds, fatty acid methyl esters, and environmental contaminants.
Performance Comparison of Internal Standards
The choice of an internal standard depends on the specific analyte and the complexity of the sample matrix. Below is a comparison of different types of internal standards, with a focus on the advantages of using a deuterated standard like (2H₁₃)Hexan-1-ol.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled | (2H₁₃)Hexan-1-ol , Deuterated PAHs, ¹³C-labeled compounds | - Co-elutes with the analyte, providing the best correction for matrix effects and procedural losses.[2] - High accuracy and precision. - Minimizes the need for matrix-matched calibration standards. | - Can be more expensive than other types of standards. - Synthesis may not be available for all analytes. |
| Homologous Series | Heptan-1-ol, Octan-1-ol | - Chemically similar to the analyte. - More affordable than isotopic standards. | - Different retention times and potential for different matrix effects compared to the analyte. - May not perfectly mimic the analyte's behavior during extraction and ionization. |
| Structurally Unrelated Compound | 1,4-Dichlorobenzene, Triphenylphosphine | - Readily available and inexpensive. - Can be used when a labeled or homologous standard is not available. | - Significant differences in chemical and physical properties compared to the analyte. - Poor correction for matrix effects and procedural variability. - May not be suitable for complex matrices. |
Experimental Data and Protocols
For instance, in the analysis of volatile compounds in complex food matrices, methods employing deuterated internal standards typically exhibit lower relative standard deviations (RSDs) for precision and higher accuracy in recovery studies compared to methods using homologous or unrelated internal standards.
Illustrative Experimental Protocol: Quantification of Volatile Compounds in a Food Matrix by Headspace GC-MS
This protocol provides a general workflow for the analysis of volatile compounds where (2H₁₃)Hexan-1-ol would be an excellent internal standard choice.
1. Sample Preparation:
- Homogenize 5 grams of the food sample.
- Place the homogenized sample into a 20 mL headspace vial.
- Add 5 mL of a saturated sodium chloride solution.
- Spike the sample with 50 µL of a 10 µg/mL solution of (2H₁₃)Hexan-1-ol in methanol.
- Immediately seal the vial with a magnetic crimp cap.
2. Headspace Incubation and Injection:
- Incubate the vial at 80°C for 20 minutes with agitation.
- Inject 1 mL of the headspace into the GC-MS system.
3. GC-MS Conditions:
- GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
4. Data Analysis:
- Identify the peaks of the target analytes and (2H₁₃)Hexan-1-ol based on their retention times and mass spectra.
- Quantify the analytes by constructing a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of an internal standard.
Caption: A typical experimental workflow for the quantitative analysis of volatile compounds using an internal standard with headspace GC-MS.
Caption: The logical rationale for selecting a deuterated internal standard like (2H₁₃)Hexan-1-ol to overcome analytical challenges.
Conclusion
The selection of an appropriate internal standard is paramount for achieving high-quality quantitative data in chromatography. While various types of internal standards are available, stable isotope-labeled compounds, exemplified by (2H₁₃)Hexan-1-ol, offer unparalleled performance, especially in complex sample matrices. Their ability to closely mimic the analyte of interest ensures the most effective correction for analytical variability, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals striving for the highest level of data integrity, the use of deuterated internal standards like (2H₁₃)Hexan-1-ol is a sound scientific investment.
References
Navigating the Nuances of Deuterated Standards: A Guide to Cross-Validation
For researchers, scientists, and drug development professionals, the use of deuterated internal standards in mass spectrometry is a cornerstone of accurate quantification. However, the assumption that these standards perfectly mimic their non-deuterated counterparts can lead to erroneous results. This guide provides an objective comparison of analytical performance with and without deuterated standards, supported by experimental data and detailed methodologies for robust cross-validation.
The idyllic scenario of a deuterated internal standard co-eluting perfectly with the analyte and experiencing identical matrix effects is not always the reality.[1][2] Subtle physicochemical differences arising from the substitution of hydrogen with deuterium can lead to chromatographic shifts and differential ionization suppression or enhancement, ultimately compromising data accuracy.[3] This guide delves into the critical aspects of cross-validating results obtained with deuterated standards, offering a framework for ensuring the reliability of quantitative bioanalysis.
The Isotope Effect: More Than Just a Mass Change
The primary challenge in using deuterated standards lies in the "isotope effect." The increased mass of deuterium can alter a molecule's lipophilicity and acidity, leading to slight but significant differences in chromatographic retention time compared to the unlabeled analyte.[1][3] When the analyte and its deuterated standard do not completely co-elute, they can be subjected to different zones of ion suppression or enhancement in the mass spectrometer's source, a phenomenon known as differential matrix effects.[2] This can invalidate the fundamental assumption of using an internal standard – that it corrects for variations in sample preparation and analysis.
Alternatives to deuterium, such as 13C or 15N labeled standards, are often recommended to minimize this chromatographic isotope effect as they induce less significant changes in the molecule's physicochemical properties.[3][4]
Comparative Performance: A Data-Driven Look
To illustrate the potential discrepancies, the following table summarizes hypothetical comparative data from a method validation experiment for a small molecule drug in human plasma, comparing a deuterated internal standard with a non-deuterated (structural analog) internal standard.
| Validation Parameter | Deuterated Internal Standard (IS) | Non-Deuterated IS (Structural Analog) | Acceptance Criteria |
| Precision (%CV) | |||
| - Intra-day | 3.5% | 4.2% | ≤ 15% |
| - Inter-day | 4.8% | 6.1% | ≤ 15% |
| Accuracy (%Bias) | |||
| - Low QC | -2.1% | -8.5% | ± 15% |
| - Medium QC | 1.5% | -5.2% | ± 15% |
| - High QC | 0.8% | -3.7% | ± 15% |
| Matrix Effect | |||
| - Matrix Factor | 0.92 | 0.75 | 0.8 - 1.2 |
| - IS-Normalized MF | 1.05 | 1.18 | 0.85 - 1.15 |
| Recovery (%) | |||
| - Analyte | 85% | 83% | Consistent & Reproducible |
| - Internal Standard | 88% | 75% | Consistent & Reproducible |
Note: This data is illustrative and intended for comparative purposes.
In this example, while both internal standards meet the general acceptance criteria for precision and accuracy, the non-deuterated standard shows a greater negative bias, suggesting more significant uncorrected matrix effects. The matrix factor for the non-deuterated IS is lower, indicating more ion suppression, and the IS-normalized matrix factor is slightly outside the ideal range. This highlights the superior ability of the deuterated standard to compensate for matrix effects in this hypothetical scenario, assuming minimal chromatographic separation.
Experimental Protocols for Robust Cross-Validation
To rigorously assess the performance of a deuterated internal standard, the following experimental protocols are essential during method validation.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase or a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Pre-spiked matrix samples (analyte and internal standard added before extraction).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
-
MF = Peak Area in Set B / Peak Area in Set A
-
IS-Normalized MF = (Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)
-
A flowchart for this workflow is presented below.
Caption: Workflow for Matrix Effect Evaluation.
Co-elution and Isotope Effect Assessment
Objective: To verify the co-elution of the analyte and the deuterated internal standard and to assess the chromatographic isotope effect.
Methodology:
-
Prepare a solution containing both the analyte and the deuterated internal standard.
-
Inject the solution onto the LC-MS/MS system.
-
Overlay the chromatograms of the analyte and the internal standard.
-
Visually inspect for any peak separation. The retention times should be as close as possible.
-
If separation is observed, the chromatographic conditions may need to be optimized to minimize the isotope effect.
The logical relationship between the isotope effect and analytical accuracy is depicted in the following diagram.
Caption: Impact of Isotope Effect on Accuracy.
Conclusion: A Call for Vigilance
While deuterated internal standards are powerful tools in quantitative mass spectrometry, their use demands a critical and evidence-based approach.[5] The potential for differential matrix effects due to isotopic separation necessitates a thorough cross-validation of results. By implementing rigorous experimental protocols to assess matrix effects and co-elution, researchers can ensure the integrity of their data and make informed decisions in drug development and other scientific endeavors. When significant isotope effects are observed, the use of alternative stable isotope-labeled standards, such as 13C or 15N, should be considered to mitigate these challenges.[3][4]
References
Assessing the Isotopic Purity of Commercially Available (2H13)Hexan-1-ol: A Comparative Guide
For researchers in drug development and metabolic studies, the isotopic purity of stable isotope-labeled compounds is paramount for accurate and reproducible experimental results. (2H13)Hexan-1-ol, a heavily deuterated analog of hexan-1-ol, serves as a valuable tracer and internal standard. This guide provides a comparative assessment of commercially available (2H13)Hexan-1-ol and its alternatives, along with detailed experimental protocols for verifying isotopic purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Commercially Available (2H13)Hexan-1-ol and Alternatives
A critical first step in any study utilizing stable isotope-labeled compounds is the selection of a high-purity reagent. The following table summarizes commercially available (2H13)Hexan-1-ol and a common, less deuterated alternative. Researchers should note that availability and specifications can change, and direct consultation with suppliers is always recommended.
| Product Name | Supplier | Advertised Isotopic Purity | Chemical Formula | CAS Number |
| n-Hexanol-d13 | Cambridge Isotope Laboratories, Inc. | 98% | CD3(CD2)5OH | 204244-84-8 |
| 1-Hexanol-d13 | THP Medical Products (sourced from MedChem Express) | Not specified | CD3(CD2)5OH | 204244-84-8 |
| 1-Hexanol-d3 | THP Medical Products (sourced from MedChem Express) | Not specified | C6H10D3OH (position not specified) | 52598-04-6 |
Experimental Protocols for Isotopic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying isotopologues, providing a detailed distribution of the isotopic enrichment.
1. Sample Preparation:
-
Dilution: Prepare a 1 mg/mL stock solution of the deuterated hexanol in a high-purity solvent such as hexane or ethyl acetate.
-
Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Internal Standard (Optional but Recommended): To improve quantification, a known amount of a non-deuterated hexanol standard can be added to the sample.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: A polar capillary column, such as an Agilent J&W DB-WAX or INNOWAX, is suitable for separating alcohols. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Injection: 1 µL of the working solution should be injected.
-
Inlet: Use a splitless injection at 220°C with a purge time of 1 minute to ensure the entire sample is transferred to the column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Maintain 220°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of full scan acquisition.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 30-200.
3. Data Analysis:
-
Identify the retention time for hexan-1-ol.
-
Extract the mass spectrum for the chromatographic peak.
-
Determine the ion currents for the molecular ion (or a characteristic fragment ion) of the fully deuterated species and all other isotopologues (M, M+1, M+2, etc., where M is the mass of the unlabeled compound).
-
Calculate the isotopic purity by expressing the ion current of the desired deuterated isotopologue as a percentage of the sum of the ion currents of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR), particularly 2H-NMR, offers a direct and non-destructive method to determine isotopic purity.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated hexanol into an NMR tube.
-
Add a precise volume of a suitable non-deuterated solvent (e.g., chloroform, acetone).
-
For quantitative analysis, a known amount of an internal standard with a well-defined 2H signal that does not overlap with the analyte signals can be added.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Solvent: A non-deuterated solvent should be used for 2H-NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A simple single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply appropriate window functions and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
3. Data Analysis:
-
Integrate the area of the deuterium signal(s) corresponding to the (2H13)Hexan-1-ol.
-
Integrate the area of any residual proton signals in the corresponding 1H-NMR spectrum to assess the level of under-deuteration.
-
If an internal standard is used, the isotopic purity can be calculated by comparing the integral of the analyte signal to the integral of the standard's signal, taking into account the number of deuterium atoms and the molar amounts of each.
Experimental Workflow
The following diagram illustrates a generalized workflow for the assessment of isotopic purity.
Conclusion
The selection and validation of highly pure, stable isotope-labeled compounds are critical for the integrity of research in drug metabolism and related fields. While commercial suppliers provide a starting point, independent verification of isotopic purity is a necessary step in ensuring data quality. The GC-MS and NMR methodologies outlined in this guide provide a robust framework for researchers to assess the isotopic purity of (2H13)Hexan-1-ol and its alternatives, thereby enhancing the reliability and reproducibility of their scientific findings. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental needs.
inter-laboratory comparison of quantification using (2H_13_)Hexan-1-ol
An inter-laboratory comparison is a valuable method for assessing the proficiency of different laboratories in performing a specific analysis.[1][2] This guide provides a framework and a model for an inter-laboratory comparison focused on the quantification of Hexan-1-ol in a model sample matrix, using (2H_13_)Hexan-1-ol as an internal standard. The methodologies and data presented herein are illustrative, designed to guide researchers, scientists, and drug development professionals in conducting similar studies.
Principles of Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing, are crucial for quality assurance in analytical laboratories.[1][3] They serve to:
-
Evaluate the performance and analytical capabilities of participating laboratories.[1]
-
Identify potential issues with methodologies or instrumentation.
-
Establish the effectiveness and comparability of different analytical methods.[1]
The core idea is to have multiple laboratories analyze the same, homogeneous sample and compare the results.[4] Statistical analysis is then used to assess the performance of each laboratory against the consensus values from the group.[5][6]
Hypothetical Experimental Protocol
This section details a model protocol for the quantification of Hexan-1-ol using (2H_13_)Hexan-1-ol as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
2.1. Sample Preparation
-
Sample Distribution: A homogenous batch of the test material (e.g., a serum-based matrix) is spiked with a known concentration of Hexan-1-ol. Aliquots of this sample are distributed to the participating laboratories.
-
Internal Standard Spiking: To each 1.0 mL of the provided sample, add 100 µL of a 10 µg/mL solution of (2H_13_)Hexan-1-ol in methanol. This internal standard is crucial for correcting variations during sample preparation and injection.[7]
-
Extraction: The volatile compounds are extracted using a liquid-liquid extraction method. Add 2.0 mL of ethyl acetate to the sample, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.
2.2. GC-MS Analysis
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is used.[8][9][10]
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][9]
-
Mass Spectrometer Settings:
2.3. Quantification
The concentration of Hexan-1-ol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.
Data Presentation and Statistical Analysis
The following tables summarize hypothetical results from an inter-laboratory comparison involving eight laboratories. The assigned value for Hexan-1-ol in the test sample is 25.0 µg/mL.
Table 1: Reported Concentrations of Hexan-1-ol
| Laboratory | Reported Concentration (µg/mL) |
| Lab 1 | 24.5 |
| Lab 2 | 26.1 |
| Lab 3 | 23.9 |
| Lab 4 | 28.5 |
| Lab 5 | 25.5 |
| Lab 6 | 24.8 |
| Lab 7 | 22.1 |
| Lab 8 | 25.2 |
3.1. Performance Scoring
A common method for evaluating performance in proficiency testing is the z-score.[11] The z-score indicates how many standard deviations a laboratory's result is from the assigned value.
The z-score is calculated as: z = (x - X) / σ where:
-
x is the result reported by the laboratory.
-
X is the assigned value (in this case, 25.0 µg/mL).
-
σ is the standard deviation for proficiency assessment (a target value, e.g., 1.5 µg/mL).
Table 2: Performance Statistics
| Laboratory | Reported Value (x) | Assigned Value (X) | Deviation (x - X) | z-score | Performance |
| Lab 1 | 24.5 | 25.0 | -0.5 | -0.33 | Satisfactory |
| Lab 2 | 26.1 | 25.0 | 1.1 | 0.73 | Satisfactory |
| Lab 3 | 23.9 | 25.0 | -1.1 | -0.73 | Satisfactory |
| Lab 4 | 28.5 | 25.0 | 3.5 | 2.33 | Questionable |
| Lab 5 | 25.5 | 25.0 | 0.5 | 0.33 | Satisfactory |
| Lab 6 | 24.8 | 25.0 | -0.2 | -0.13 | Satisfactory |
| Lab 7 | 22.1 | 25.0 | -2.9 | -1.93 | Satisfactory |
| Lab 8 | 25.2 | 25.0 | 0.2 | 0.13 | Satisfactory |
-
Interpretation of z-scores:
-
|z| ≤ 2.0 is considered satisfactory.
-
2.0 < |z| < 3.0 is considered questionable.
-
|z| ≥ 3.0 is considered unsatisfactory.
-
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the inter-laboratory comparison study.
4.2. Logic of Performance Evaluation
Caption: Logical flow for the evaluation of laboratory performance using z-scores.
References
- 1. xlstat.com [xlstat.com]
- 2. Before you continue to YouTube [consent.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. biosistostandard.com [biosistostandard.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]
- 9. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Validation of a GC-MS Method for Hexanol Analysis Using an Isotopic Standard
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like hexanol is critical in various applications, from monitoring fermentation processes to assessing product quality and stability. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with isotope dilution is a powerful technique for this purpose, offering high selectivity and accuracy. This guide provides a detailed comparison of a validated GC-MS method for hexanol using an isotopic standard against two common alternative analytical techniques: Headspace GC-MS and Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS.
Validated GC-MS Method with Isotopic Standard
The use of a stable isotope-labeled internal standard, such as deuterated hexanol (d13-1-hexanol), is the gold standard for quantification by GC-MS. This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Experimental Protocol
A detailed experimental workflow for the GC-MS analysis of hexanol using an isotopic standard is outlined below.
Key GC-MS Parameters:
-
GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 5 min), ramp to 220°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for hexanol (e.g., m/z 56, 84) and d13-1-hexanol.
Performance Data
The following table summarizes the typical performance characteristics of a validated GC-MS method for hexanol using an isotopic standard.
| Parameter | Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Alternative Methods for Hexanol Quantification
While the isotope dilution GC-MS method provides the highest accuracy, other methods can be suitable depending on the specific application, required sensitivity, and available instrumentation.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Headspace analysis is a high-throughput technique that avoids direct injection of the sample matrix, thereby protecting the GC inlet and column from contamination. It is particularly well-suited for the analysis of volatile compounds in complex matrices.
The performance of a headspace GC-MS method for a similar compound, hexanal, provides a good indication of the expected performance for hexanol.
| Parameter | Performance (based on Hexanal data) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1.06 ng/g[1] |
| Limit of Quantification (LOQ) | 3.53 ng/g[1] |
| Accuracy (% Recovery) | 97.7%[1] |
| Precision (% RSD) | 3.3%[1] |
Dispersive Liquid-Liquid Microextraction (DLLME) GC-MS
DLLME is a miniaturized sample preparation technique that offers high enrichment factors and requires minimal solvent consumption. It is an attractive alternative to traditional liquid-liquid extraction.
Performance data for DLLME-GC-MS of volatile compounds in complex matrices like wine demonstrate its potential for hexanol analysis.
| Parameter | Performance (based on general volatile compound data) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
| Accuracy (% Recovery) | 80 - 110% |
| Precision (% RSD) | < 15% |
Head-to-Head Comparison
The choice of analytical method for hexanol quantification depends on the specific requirements of the study. The following table provides a direct comparison of the three methods discussed.
| Feature | GC-MS with Isotopic Standard | Headspace GC-MS | DLLME GC-MS |
| Accuracy & Precision | Excellent | Good | Good |
| Sensitivity | High | Moderate to High | Very High |
| Throughput | Moderate | High | Moderate |
| Matrix Effects | Minimized | Significantly Reduced | Can be Present |
| Solvent Consumption | Moderate | Low | Very Low |
| Cost of Consumables | High (isotopic standard) | Low | Low |
| Ease of Automation | High | Excellent | Moderate |
Conclusion
The GC-MS method with an isotopic standard provides the most accurate and precise quantification of hexanol and should be the method of choice when the highest data quality is required. Headspace GC-MS offers a high-throughput and robust alternative, particularly for complex sample matrices, with very good performance. DLLME-GC-MS is an excellent option when very high sensitivity is needed and for laboratories looking to minimize solvent usage. The selection of the most appropriate method will ultimately depend on a careful consideration of the analytical goals, sample throughput requirements, and available resources.
References
A Comparative Guide to Deuterated Alcohol Standards for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of deuterated alcohol standards are paramount for obtaining reliable and reproducible results in sensitive analytical techniques. This guide provides an objective comparison of commercially available deuterated methanol (Methanol-d4) and deuterated ethanol (Ethanol-d6) standards, supported by key performance data and detailed experimental protocols for their evaluation.
Deuterated alcohols are crucial reagents in Nuclear Magnetic Resonance (NMR) spectroscopy, serving as solvents that do not interfere with the proton signals of the analyte.[1][2] They are also extensively used as internal standards in quantitative analyses by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies during drug development. The quality of these standards directly impacts the accuracy of structural elucidation and quantification of target compounds.
This comparison focuses on three critical performance parameters: isotopic purity, chemical purity, and water content. Data has been compiled from product specifications and certificates of analysis from leading suppliers.
Performance Comparison of Deuterated Alcohol Standards
The following tables summarize the typical specifications for deuterated methanol and ethanol from various suppliers. It is important to note that specifications can vary by product grade and lot, and users should always refer to the certificate of analysis for specific batches.
Table 1: Performance Specifications of Commercial Deuterated Methanol (Methanol-d4, CD3OD)
| Supplier | Product Grade | Isotopic Purity (atom % D) | Chemical Purity (%) | Water Content (%) |
| Sigma-Aldrich | Anhydrous | ≥99.8 | ≥99 (CP) | - |
| Thermo Scientific Acros Organics | for NMR | ≥99.6 | - | ≤0.05 (Coulometric) |
| Cambridge Isotope Laboratories, Inc. | - | 99.5 | - | - |
Table 2: Performance Specifications of Commercial Deuterated Ethanol (Ethanol-d6, CD3CD2OD)
| Supplier | Product Grade | Isotopic Purity (atom % D) | Chemical Purity (%) | Water Content (%) |
| Sigma-Aldrich | anhydrous | ≥99.5 | ≥99 (CP) | - |
| Thermo Scientific Alfa Aesar | - | 99.5% (Isotopic) | 99.5% | - |
| Cambridge Isotope Laboratories, Inc. | (D, 99%) | 99 | 99.5 | <6% D₂O |
| Thermo Scientific Acros Organics | for NMR, anhydrous | ≥98.5 | - | - |
Alternative Deuterated Solvents
While deuterated alcohols are versatile, other deuterated solvents are preferred for specific applications based on the solubility of the analyte and the desired chemical environment.
Table 3: Comparison with Common Alternative Deuterated Solvents
| Deuterated Solvent | Chemical Formula | Key Properties | Primary Applications |
| Deuterated Dimethyl Sulfoxide (DMSO-d6) | (CD₃)₂SO | High polarity, high boiling point, dissolves a wide range of compounds.[3] | NMR analysis of polar organic molecules, peptides, and proteins.[4] |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | Good solvent for many organic compounds, relatively volatile.[4] | Routine ¹H NMR of a wide range of organic molecules.[4] |
Experimental Protocols for Quality Assessment
The following are detailed methodologies for the key experiments used to evaluate the performance of deuterated alcohol standards.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the determination of the isotopic enrichment of deuterated alcohols using ¹H NMR.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated alcohol in a suitable, non-deuterated solvent. The choice of solvent depends on the alcohol being tested (e.g., a non-polar solvent for a polar deuterated alcohol).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the field frequency using the deuterium signal of the solvent.
-
Optimize the shimming to obtain a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Identify the residual proton signal of the deuterated alcohol. For example, in Methanol-d4 (CD₃OD), the residual signal from CHD₂OD will appear as a multiplet.
-
Integrate the area of the residual proton signal and compare it to the integral of a known internal standard of a certified concentration.
-
The isotopic purity (atom % D) is calculated based on the relative integrals of the residual proton signal and the internal standard.
-
Caption: Workflow for Isotopic Purity Determination by NMR.
Chemical Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the use of GC-MS to assess the chemical purity of deuterated alcohols and to identify any volatile impurities.
Methodology:
-
Sample Preparation: Dilute the deuterated alcohol standard in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC-MS analysis.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically in split mode to avoid column overload.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient program to separate compounds with a wide range of boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is standard for creating reproducible mass spectra.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for mass-to-charge ratio analysis.
-
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Integrate the peak area of the main deuterated alcohol peak and any impurity peaks in the TIC.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks (excluding the solvent peak).[5]
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Caption: Workflow for Chemical Purity Analysis by GC-MS.
Water Content Determination by Volumetric Karl Fischer Titration
This protocol is based on the ASTM E203 standard test method and is used for the precise determination of water content in deuterated alcohols.[6][7][8][9]
Methodology:
-
Instrument Setup:
-
Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol).
-
Standardize the Karl Fischer reagent with a certified water standard.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated alcohol standard.
-
Inject the sample directly into the titration vessel.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent is added to the sample until all the water has reacted.
-
The endpoint is detected potentiometrically.
-
-
Calculation:
-
The instrument software calculates the water content based on the volume of titrant consumed and the known concentration of the titrant. The result is typically expressed as a percentage or in parts per million (ppm).
-
Caption: Workflow for Water Content Determination by Karl Fischer Titration.
By carefully considering the performance data and employing rigorous analytical methods for quality control, researchers can confidently select the most appropriate deuterated alcohol standards for their specific applications, ensuring the integrity and accuracy of their scientific findings.
References
- 1. myuchem.com [myuchem.com]
- 2. youtube.com [youtube.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. ASTM E203 : 2024 Standard Test Method for Water Using Volumetric Karl Fischer Titration [testecom.bsbstd.co.in]
- 7. store.astm.org [store.astm.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. matestlabs.com [matestlabs.com]
A Researcher's Guide to Confirming Hexanol Metabolite Identity with Labeled Precursors
In the fields of toxicology, drug development, and environmental science, accurately identifying and quantifying the metabolic products of xenobiotics like hexanol is paramount. The use of isotopically labeled precursors has emerged as a gold-standard technique, offering unparalleled precision in tracing the metabolic fate of a parent compound. This guide provides a comparative overview of methodologies for confirming the identity of hexanol metabolites, supported by experimental data and detailed protocols.
Metabolic Pathways of 1-Hexanol: A Brief Overview
1-Hexanol, a six-carbon straight-chain alcohol, primarily undergoes two major metabolic transformations in vivo: oxidation and conjugation. The oxidative pathway involves the sequential conversion of 1-hexanol to hexanal and then to hexanoic acid. This process is primarily mediated by alcohol dehydrogenases and aldehyde dehydrogenases. The second major pathway is conjugation, where 1-hexanol is directly coupled with glucuronic acid to form hexyl glucuronide, a more water-soluble compound that is readily excreted.
Comparing Analytical Approaches for Labeled Metabolite Identification
The choice of analytical technique is critical for the successful identification and quantification of labeled metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and commonly employed methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Separates compounds based on their polarity and interactions with a stationary and mobile phase, followed by mass analysis. |
| Sample Derivatization | Often required for non-volatile metabolites like hexanoic acid and glucuronides to increase their volatility. | Generally not required, allowing for the analysis of a wider range of metabolites in their native form. |
| Sensitivity | High sensitivity, particularly for volatile and semi-volatile compounds. | High sensitivity, especially for polar and non-volatile compounds. |
| Typical Labeled Precursor | Deuterium (²H) or Carbon-13 (¹³C) labeled hexanol. | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) labeled hexanol. |
| Primary Application | Ideal for identifying and quantifying volatile metabolites like hexanal and derivatized hexanoic acid. | Excellent for analyzing a broad spectrum of metabolites, including non-volatile and thermally labile glucuronide conjugates. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Labeled 1-Hexanol in Liver Microsomes
This protocol outlines a typical in vitro experiment to study the metabolism of 1-hexanol using liver microsomes and analysis by GC-MS.
1. Materials:
-
¹³C₆-1-hexanol (labeled precursor)
-
Unlabeled 1-hexanol (for standard curves)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., deuterated heptanol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
2. Incubation:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ¹³C₆-1-hexanol to a final concentration of 100 µM.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Preparation for GC-MS:
-
Centrifuge the quenched reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add the derivatizing agent and heat at 70°C for 30 minutes to convert non-volatile metabolites to their volatile trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the metabolites.
-
Operate the mass spectrometer in full scan mode to identify the ¹³C-labeled metabolites based on their characteristic mass shifts compared to unlabeled standards.
-
Use selected ion monitoring (SIM) for accurate quantification of the parent compound and its metabolites.
Protocol 2: In Vivo Metabolism of Labeled 1-Hexanol and Analysis by LC-MS
This protocol describes a typical in vivo study in a rodent model to investigate the full metabolic profile of 1-hexanol.
1. Materials:
-
Deuterated 1-hexanol (d₁₃-1-hexanol)
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
LC-MS grade solvents (water, acetonitrile, formic acid)
2. Animal Dosing and Sample Collection:
-
Administer d₁₃-1-hexanol to the animals (e.g., via oral gavage).
-
House the animals in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
At the end of the study, collect blood samples for plasma analysis.
3. Sample Preparation for LC-MS:
-
Urine: Centrifuge to remove debris. Dilute an aliquot with LC-MS grade water.
-
Plasma: Perform a protein precipitation by adding three volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
Feces: Homogenize with a suitable solvent, centrifuge, and collect the supernatant.
-
Evaporate the supernatants to dryness and reconstitute in the LC mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a reverse-phase LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in both positive and negative ion modes.
-
Perform a full scan analysis to screen for potential deuterated metabolites.
-
Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and confirm their structures by comparing the fragmentation patterns with those of unlabeled standards.
Workflow Visualization
The following diagram illustrates a generalized workflow for identifying hexanol metabolites using labeled precursors.
Conclusion
The use of labeled precursors, in conjunction with advanced analytical platforms like GC-MS and LC-MS, provides a robust and reliable framework for the definitive identification and quantification of hexanol metabolites. This approach overcomes the limitations of traditional methods by enabling the unambiguous differentiation of xenobiotic metabolites from endogenous compounds. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute their own studies into the metabolic fate of hexanol and other similar compounds.
Safety Operating Guide
Proper Disposal of (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol, a deuterated alcohol used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Considerations
(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol, like its non-deuterated analog 1-Hexanol, is a flammable liquid and should be handled with care. The primary hazards are associated with its flammability and potential toxicity. The presence of deuterium, a stable isotope of hydrogen, does not alter the chemical reactivity or the hazardous properties of the molecule in a way that would change standard disposal protocols for flammable organic waste.
Key safety protocols include:
-
Handling the compound in a well-ventilated area, preferably within a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keeping the compound away from ignition sources such as open flames, hot surfaces, and sparks.
-
Ensuring that all containers are properly labeled and sealed to prevent leaks and evaporation.
Step-by-Step Disposal Procedure
The disposal of (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Classify (
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol as a flammable liquid organic waste . -
Consult your institution's specific waste codes. It will likely fall under a category for halogen-free organic solvents.
-
-
Segregation and Collection:
-
Collect waste (
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol in a dedicated, properly labeled waste container. -
The container must be compatible with organic solvents (e.g., a high-density polyethylene or glass container).
-
Do not mix with other waste streams unless explicitly permitted by your environmental health and safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "(
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol" -
The associated hazards (e.g., "Flammable Liquid")
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.
-
Data Summary
The following table summarizes key quantitative data for 1-Hexanol, which is chemically analogous to (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol.
| Property | Value |
| Flash Point | 60 °C (140 °F)[1] |
| Boiling Point | 155.8 °C (312.4 °F)[2] |
| Flammability Limits | Lower: 1.2% / Upper: 7.7% by volume in air[1] |
| Solubility in Water | 5.9 g/L at 20 °C |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_13)Hexan-1-ol.
References
Personal protective equipment for handling (~2~H_13_)Hexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Hexan-1-ol (CAS No. 111-27-3) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Hexan-1-ol is a flammable liquid that is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1][2][3][4][5] Appropriate PPE is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Hexan-1-ol
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection.[6] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3][4][5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, 11-13 mil thickness).[1][3] | Prevents skin contact, as Hexan-1-ol is harmful upon dermal absorption.[1][3][4][5] |
| Body Protection | Protective clothing, such as a lab coat. For larger quantities or risk of significant splashing, antistatic clothing may be recommended.[3] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory | Generally not required under normal laboratory conditions with adequate ventilation.[1] Use a NIOSH-approved respirator with an organic vapor cartridge for emergencies or in poorly ventilated areas. | Protects against inhalation of high concentrations of vapor, which can be harmful. |
II. Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Operational Plan:
-
Ventilation: Always handle Hexan-1-ol in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][7] "No smoking" policies must be strictly enforced in handling areas.[3][7]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][3][5]
-
Tools: Use non-sparking tools when opening or handling containers.[1][3][5]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where Hexan-1-ol is used.[3][5]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Recommended storage temperature is between 15–25 °C (59–77 °F).[6]
III. Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Table 2: Emergency Response Protocols for Hexan-1-ol Incidents
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2] |
| Spill | Evacuate the area. Remove all ignition sources.[4][8] Ventilate the area. Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[9] |
| Fire | Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[1][2] Do not use a solid water stream as it may scatter and spread the fire.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2] |
IV. Disposal Plan
Dispose of Hexan-1-ol and its containers in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.[4] Contaminated materials from spills should be collected in a sealed container for proper disposal. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
V. Quantitative Hazard Data
The following table summarizes key quantitative data for Hexan-1-ol.
Table 3: Physical and Toxicological Properties of Hexan-1-ol
| Property | Value |
| LD50 Oral (Rat) | 720 mg/kg[1] |
| LD50 Dermal (Rabbit) | 1,500 mg/kg[1] |
| Flash Point | 60 °C (140 °F)[1] |
| Autoignition Temperature | 290 °C (554 °F)[1] |
| Workplace Exposure Limit | WEEL: 40 ppm (long-term value)[1] |
VI. Workflow for Safe Handling of Hexan-1-ol
The following diagram outlines the logical workflow for safely handling Hexan-1-ol from receipt to disposal.
References
- 1. agilent.com [agilent.com]
- 2. essentialproducts.co.za [essentialproducts.co.za]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.de [fishersci.de]
- 8. N-HEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
